5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALBNSFYMXBWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609780 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866319-00-8 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide to its Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a privileged scaffold in the design of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can modulate the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and its role as a key building block in the development of targeted therapeutics.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Formula | C₇H₅FN₂[1] | C₇H₆N₂ |
| Molecular Weight | 136.13 g/mol [1] | 118.14 g/mol [2] |
| Appearance | Crystalline solid, colorless to pale yellow | White to off-white powder[2] |
| Melting Point | 112-113 °C[1] | 107 °C[2] |
| Boiling Point | Data not available | 270 °C at 755 Torr[2] |
| CAS Number | 866319-00-8[1] | 271-63-6 |
Table 2: Solubility Profile
| Solvent | This compound (Qualitative) | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) (Quantitative) |
| Water | Poorly soluble | Soluble[3] |
| Dichloromethane | Good solubility | Data not available |
| Chloroform | Good solubility | Soluble[4] |
| Methanol | Data not available | Soluble[3][5] |
| Ethanol | Data not available | Soluble[3][5] |
| Acetonitrile | Data not available | Soluble[3][5] |
| Tetrahydrofuran (THF) | Data not available | Highly soluble[5] |
| Acetone | Data not available | Highly soluble[5] |
| n-Hexane | Data not available | Poorly soluble[5] |
Table 3: Acidity and Basicity
| Compound | pKa (Conjugate Acid) |
| This compound (Estimated) | ~2.6 - 3.6 |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 4.59[6] |
| Pyridine | 5.25 |
Discussion of Physicochemical Properties:
The introduction of a fluorine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core is expected to influence its electronic properties. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This electron-withdrawing nature is anticipated to decrease the basicity of the pyridine nitrogen. The pKa of the conjugate acid of pyridine is 5.25, and for the parent 7-azaindole, it is 4.59.[6] The presence of the fluorine atom in the 5-position is expected to further lower this pKa value, likely into the range of 2.6 to 3.6, making this compound a weaker base than its non-fluorinated counterpart.[7][8]
Regarding solubility, while quantitative data for the fluorinated compound is scarce, it is described as having good solubility in organic solvents like dichloromethane and chloroform and poor solubility in water. This is consistent with the behavior of many organic molecules. The parent compound, 7-azaindole, exhibits good solubility in a range of polar organic solvents.[3][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of a compound. Below are representative methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Acidification: If determining the pKa of the conjugate acid, the solution is first made acidic (pH ~2) with a small amount of 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is the point of steepest inflection in the curve.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Materials:
-
This compound
-
Deionized water (or other solvent of interest)
-
Scintillation vials or sealed flasks
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., deionized water).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Role in Drug Discovery and Relevant Signaling Pathways
This compound is a key pharmacophore in the development of kinase inhibitors. Its structure serves as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[9] Aberrant activation of this pathway is implicated in various cancers.[10]
Caption: FGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[11][12][13] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[14]
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial screening to lead optimization.
Caption: Kinase Inhibitor Screening Workflow.
In Vitro Kinase Assay Protocol (General)
A common method to assess the inhibitory potential of compounds is through in vitro kinase assays.
Materials:
-
Recombinant kinase (e.g., FGFR1, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
This compound derivative library
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
96- or 384-well plates
-
Detection reagents (e.g., for ADP-Glo™ assay) or phosphocellulose paper (for radiometric assay)
-
Plate reader (luminescence or scintillation counter)
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a fundamentally important heterocyclic scaffold in modern drug discovery, particularly in the realm of kinase inhibitors. Its basic properties, including its modulated basicity and favorable solubility in organic solvents, make it an attractive starting point for the synthesis of targeted therapeutics. A thorough understanding of its physicochemical characteristics, coupled with robust experimental protocols for their determination and for the evaluation of its derivatives, is essential for the successful development of novel and effective drugs. The strategic use of this fluorinated azaindole core in targeting key signaling pathways like FGFR and JAK-STAT holds significant promise for the treatment of various proliferative and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 7-Azaindole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-7-azaindole, a fluorinated derivative of the privileged 7-azaindole scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can modulate the physicochemical properties of the parent molecule, influencing its metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoro-7-azaindole, along with detailed experimental protocols and relevant biological context to support research and development efforts.
Core Physicochemical Properties
The fundamental physicochemical properties of 5-fluoro-7-azaindole are crucial for predicting its behavior in biological systems and for guiding its application in drug design.
Data Presentation
A summary of the key physicochemical data for 5-fluoro-7-azaindole is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [2][3] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | Not Experimentally Determined (Predicted: 290.3 ± 35.0 °C for a related compound) | [4] |
| Density | 1.35 g/cm³ | [2] |
| pKa (acid dissociation constant) | Predicted: 14.12 ± 0.40 (for a related compound) | [4] |
| LogP (octanol-water partition coefficient) | Not Experimentally Determined | |
| Aqueous Solubility | Poorly soluble in water | [5] |
| Appearance | Crystalline solid, colorless to pale yellow | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of 5-fluoro-7-azaindole. The following section outlines standard experimental protocols that can be adapted for this compound.
Synthesis of 5-Fluoro-7-Azaindole
The synthesis of 5-fluoro-7-azaindole can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted pyridine derivative. One reported method utilizes 2,3-dicarboxylic acid pyridine as a starting material, which undergoes esterification, reduction, chlorination, and subsequent cyclization with sodium hydride and p-toluenesulfonamide to form the pyrrolopyridine ring system[2].
General Experimental Workflow for Synthesis
A generalized workflow for the synthesis of 5-fluoro-7-azaindole.
Determination of Melting Point
The melting point of 5-fluoro-7-azaindole can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.
Protocol:
-
A solution of 5-fluoro-7-azaindole of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Prepare a saturated solution of 5-fluoro-7-azaindole in both n-octanol and water.
-
Mix equal volumes of the n-octanol and water phases in a separatory funnel.
-
Add a known amount of 5-fluoro-7-azaindole to the mixture.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of 5-fluoro-7-azaindole in each phase using a validated HPLC method.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Experimental Workflow for LogP Determination
Workflow for the experimental determination of LogP.
Determination of Aqueous Solubility
The aqueous solubility of 5-fluoro-7-azaindole can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of solid 5-fluoro-7-azaindole to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample to remove any remaining solid particles.
-
Determine the concentration of the dissolved 5-fluoro-7-azaindole in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Biological Relevance and Signaling Pathways
Derivatives of 7-azaindole are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. A prominent example is Vemurafenib, a derivative of 7-azaindole, which is a selective inhibitor of the BRAF V600E mutant kinase. This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical driver in many cancers, particularly melanoma[6][7][8][9].
The MAPK/ERK Signaling Pathway and Inhibition by Vemurafenib
The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. In cancers with the BRAF V600E mutation, this pathway is aberrantly activated.
BRAF V600E and the MAPK/ERK Signaling Pathway
Inhibition of the MAPK/ERK pathway by Vemurafenib.
Conclusion
5-Fluoro-7-azaindole is a valuable building block in the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide has provided a consolidated source of available data, outlined essential experimental protocols for its characterization, and contextualized its relevance within the framework of kinase inhibition and cellular signaling. Further experimental determination of properties such as boiling point, pKa, and LogP will be crucial for refining its profile and accelerating its application in drug discovery programs.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | C7H5FN2 | CID 20784462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. usbio.net [usbio.net]
- 4. 5-Fluoro-7-Methyl-4-azaindole CAS#: 1082041-04-0 [m.chemicalbook.com]
- 5. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound in medicinal chemistry. It covers its fundamental properties, synthesis, and significant role as a scaffold in the development of targeted therapeutics.
Core Compound Identification
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | 5-Fluoro-7-azaindole |
| CAS Number | 866319-00-8[1][2][3][4] |
| Molecular Formula | C₇H₅FN₂[1][2][4] |
| Molecular Weight | 136.13 g/mol [2][4] |
| SMILES | Fc1cnc2[nH]ccc2c1[4] |
| InChI Key | BALBNSFYMXBWNM-UHFFFAOYSA-N[4] |
Physicochemical Properties
This compound is typically a crystalline solid, appearing colorless to pale yellow.[5] It possesses good solubility in organic solvents such as dichloromethane and chloroform, attributed to its combination of polar nitrogen atoms and non-polar hydrocarbon regions.[5] Conversely, its solubility in water is limited.[5] The molecule is relatively stable under mild acid-base conditions due to the aromaticity of its fused pyrrole and pyridine rings.[5]
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid, Lyophilized powder[1][4] |
| Melting Point | 112-113°C[3] |
| Density | 1.35 g/cm³[3] |
| Storage Temperature | -20°C for long-term storage[1][2] |
| Purity | Typically ≥95%[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in research and development. Several synthetic routes have been reported.
Protocol 1: Cyclization Method
One common method involves the construction of the bicyclic core from a pyridine derivative. A patented method (DE4208792) starts with 2,3-pyridine dicarboxylic acid, which undergoes esterification, reduction, and chlorination, followed by a cyclization step using sodium borohydride and p-toluenesulfonyl amide to yield the target compound.[3]
A more detailed experimental protocol for a related synthesis is described as follows:
-
In a nitrogen atmosphere, weigh 70.0 mg (1.10 mmol) of cyanoborohydride sodium.
-
The mixture is stirred and heated to 60°C in a flask.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is no longer detected.
-
Upon completion, the reaction is stopped.
-
The product is purified by evaporating the solvent, dissolving the residue in dichloromethane, washing twice with water, and drying with anhydrous sodium sulfate.
-
Final purification is achieved by silica gel column chromatography.
-
The final product, this compound, is obtained after vacuum drying.[3]
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (General Procedure)
This protocol outlines the synthesis of derivatives for structure-activity relationship (SAR) studies, for instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[6]
-
To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).[6]
-
Stir the reaction mixture at 50°C for 5 hours.[6]
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify by column chromatography to yield the intermediate.[6]
-
The intermediate is then subjected to a reduction reaction in the presence of triethylsilane and trifluoroacetic acid in acetonitrile at reflux for 2 hours to furnish the final target compounds.[6]
Applications in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules targeting a range of diseases.[7][8]
4.1. Kinase Inhibition
The scaffold is a cornerstone in the design of various kinase inhibitors, which are crucial in oncology.
-
FGFR Inhibitors: Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in many cancers.[9] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[9][10] The 5-fluoro substitution can enhance binding affinity, potentially through hydrogen bonding interactions within the kinase domain.[10]
-
Other Kinase Targets: This core is also utilized in developing inhibitors for Janus kinase (JAK), LRRK2, MPS1, and Met kinase.[3][8]
Table 3: FGFR Inhibitory Activity of a Derivative (Compound 4h) [9]
| Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
4.2. Antiviral Activity
Derivatives have been synthesized as inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase (RdRP), which is a promising target for anti-influenza drugs.[11]
Table 4: Antiviral Activity of a Derivative (Compound 12b) [11]
| Assay | Value (µM) |
|---|---|
| KD (SPR) | 0.11 |
| KD (ITC) | 0.19 |
| EC₅₀ | 1.025 |
| CC₅₀ | >100 |
4.3. Other Therapeutic Areas
-
PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases and central nervous system (CNS) disorders.[12]
Table 5: PDE4B Inhibitory Activity of a Derivative (Compound 11h) [12]
| Parameter | Value (µM) |
|---|
| IC₅₀ | 0.14 |
Biological Evaluation Protocols
Protocol 3: Kinase Inhibition Assay (Time-Resolved FRET)
This assay is used to determine the inhibitory activity of a compound against a specific kinase.[8]
-
Reaction Setup: In a suitable assay plate, incubate the target kinase, a biotinylated substrate peptide, and the test compound (e.g., this compound derivative) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the phosphorylation reaction by adding ATP. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Signal Reading: After a final incubation period, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, from the dose-response curve.[8]
Protocol 4: Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay assesses the anti-proliferative effects of a compound on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Fixation: After treatment, fix the cells with trichloroacetic acid.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Washing & Solubilization: Wash away the unbound dye and solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition).[8]
Signaling Pathway Visualization
The FGFR signaling pathway, a key target for derivatives of this compound, is crucial in cell proliferation, migration, and angiogenesis. Its abnormal activation is a driver in various cancers.[9]
References
- 1. cusabio.com [cusabio.com]
- 2. usbio.net [usbio.net]
- 3. Page loading... [guidechem.com]
- 4. 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8 [sigmaaldrich.com]
- 5. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Advancement of Fluorinated Azaindoles: A Technical Guide for Drug Discovery
An exploration into the synthesis, history, and therapeutic impact of fluorinated azaindoles, a privileged scaffold in modern medicinal chemistry.
Introduction
Fluorinated azaindoles have emerged as a cornerstone in contemporary drug discovery, prized for their unique physicochemical and pharmacological properties. The strategic incorporation of fluorine into the azaindole scaffold, a bioisostere of the endogenous indole and purine systems, allows for the fine-tuning of molecular characteristics such as metabolic stability, membrane permeability, and binding affinity.[1][2] This has led to the development of several successful therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated azaindoles, detailing key synthetic methodologies, summarizing critical quantitative data, and elucidating the signaling pathways of prominent drugs derived from this versatile chemical class.
Historical Perspective and Evolution of Synthetic Methodologies
The journey of fluorinated azaindoles is intrinsically linked to the broader history of organofluorine chemistry and heterocyclic synthesis. While the synthesis of azaindoles has been explored for many decades, the deliberate introduction of fluorine to this scaffold is a more recent development, driven by the growing appreciation of fluorine's role in medicinal chemistry.
A pivotal moment in the synthesis of fluorinated azaindoles was reported in 2003 by C. Thibault and colleagues. They described two seminal approaches for the preparation of 4-fluoro-7-azaindole, a key building block for many subsequent drug discovery programs.[2] These methods laid the groundwork for more advanced and varied synthetic strategies.
Early Synthetic Approaches:
-
Balz-Schiemann Reaction: This classical method for introducing fluorine onto an aromatic ring involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][3] Thibault et al. successfully applied a regioselective Balz-Schiemann reaction to an amino-azaindole precursor to yield the desired 4-fluoro-7-azaindole.[2]
-
Lithium-Halogen Exchange and Electrophilic Fluorination: This alternative approach involves the use of a strong organolithium base to perform a lithium-halogen exchange on a brominated azaindole at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom.[2]
The general workflow for these early synthetic strategies can be visualized as follows:
Since these initial reports, the field has seen the development of more sophisticated and efficient fluorination methods, including the use of advanced electrophilic fluorinating agents and transition-metal-catalyzed reactions. These newer methods offer improved yields, regioselectivity, and functional group tolerance, expanding the accessible chemical space for fluorinated azaindole derivatives.
Key Therapeutic Agents and Their Mechanisms of Action
The utility of the fluorinated azaindole scaffold is best exemplified by the successful development of several FDA-approved drugs. These agents target a range of diseases, from cancer to infectious diseases, highlighting the versatility of this chemical class.
Vemurafenib (Zelboraf®)
Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in approximately 50% of metastatic melanomas.[4] The 7-azaindole core of vemurafenib plays a crucial role in its binding to the ATP-binding site of the kinase. The mechanism of action involves the inhibition of the constitutively active MAPK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.
The signaling pathway targeted by Vemurafenib can be illustrated as follows:
References
- 1. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metrumrg.com [metrumrg.com]
- 3. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone for the development of a multitude of biologically active compounds, particularly in the realm of kinase inhibition for therapeutic intervention in oncology, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the biological significance of the 1H-pyrrolo[2,3-b]pyridine core, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
A Versatile Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold's prominence in drug discovery stems from its ability to mimic the purine core of ATP, the ubiquitous energy currency and phosphate donor in cellular signaling. This mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the active site of various kinases, thereby inhibiting their activity. The nitrogen atom at the 7-position of the ring system can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites, further enhancing binding affinity and specificity.[1][2]
The versatility of the 1H-pyrrolo[2,3-b]pyridine core is demonstrated by its successful incorporation into inhibitors targeting a wide array of kinases, each implicated in distinct disease pathologies.
Therapeutic Applications and Key Molecular Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise in targeting a range of diseases by inhibiting specific kinases crucial for disease progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[3][4][5][6][7][8]
Quantitative Data: FGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [4][5][6][8] |
| FGFR2 | 9 | [4][5][6][8] | |
| FGFR3 | 25 | [4][5][6][8] | |
| FGFR4 | 712 | [4][5][6][8] | |
| Compound 1 | FGFR1 | 1900 | [5] |
Signaling Pathway: FGFR
Caption: Simplified FGFR signaling pathway.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in central nervous system (CNS) disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[3][9][10][11][12][13][14][15]
Quantitative Data: PDE4B Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Selectivity over PDE4D | Reference |
| 7 | PDE4B | 0.48 | - | [3] |
| 11a | PDE4B | 0.63 | >50% inhibition at 10 µM | [3] |
| 11c | PDE4B | 0.6 | >50% inhibition at 10 µM | [3] |
| 11g | PDE4B | 0.23 | 77% inhibition at 10 µM | [3] |
| 11h | PDE4B | 0.14 | ~6-fold (IC50 = 0.88 µM) | [3] |
| 11i | PDE4B | 0.43 | ~2-fold | [3] |
| 14bb | PDE4B | 0.41 | ~15-fold | [3] |
Signaling Pathway: PDE4B in Neuroinflammation
Caption: Role of PDE4B in inflammatory signaling.
Other Notable Kinase Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in developing inhibitors for several other critical kinases:
-
Traf2- and Nck-interacting kinase (TNIK): Implicated in colorectal cancer, with some derivatives exhibiting IC50 values lower than 1 nM.[2][16][17]
-
c-Met: A receptor tyrosine kinase involved in various cancers. Compound 9 showed a c-Met kinase inhibition with an IC50 of 22.8 nM.[18]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A potential anti-tumor target.
-
Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription and an oncogene in colorectal cancer. Compound 22 was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[1][19][20]
-
Janus Kinase (JAK): Crucial in cytokine signaling and inflammatory responses.[21][22][23][24][25][26]
-
Ataxia-Telangiectasia Mutated (ATM): A central mediator of the DNA damage response.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these potent inhibitors. Below are representative protocols for the synthesis of a generic 1H-pyrrolo[2,3-b]pyridine derivative and for key biological assays.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences. A common strategy is the Fischer indole synthesis or variations thereof, starting from appropriate pyridine precursors.
Workflow: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
Caption: General synthetic workflow.
Detailed Protocol (Example):
A solution of a substituted 2-hydrazinopyridine (1.0 eq) and a ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid) is stirred at room temperature or heated to reflux for a specified time until the formation of the hydrazone is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting crude hydrazone is dissolved in a high-boiling point solvent (e.g., Dowtherm A, polyphosphoric acid) and heated to a high temperature (e.g., 180-250 °C) to effect the cyclization. After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The solid is collected by filtration, washed, and purified by column chromatography or recrystallization to afford the desired 1H-pyrrolo[2,3-b]pyridine derivative. Further modifications can be carried out on the core structure to introduce desired substituents.
Key Biological Assays
1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Workflow: LanthaScreen™ Assay
Caption: LanthaScreen™ experimental workflow.
2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals formed by viable cells using a solubilization buffer (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
3. Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of cancer cells to migrate or invade through a porous membrane, mimicking metastasis.
Detailed Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope to quantify cell migration/invasion.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has undeniably cemented its position as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and its ability to effectively target the ATP-binding site of a multitude of kinases have led to the development of numerous clinical candidates and approved drugs. The continued exploration of this versatile scaffold, coupled with rational drug design and a deeper understanding of the underlying biology of kinase signaling, holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases. This guide provides a foundational understanding and practical resources for researchers dedicated to advancing this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glocat.geneseo.edu [glocat.geneseo.edu]
- 11. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Synthesis and SAR Studies of 1HâPyrrolo[2,3âb]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Spectroscopic and Signaling Profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole), a key intermediate in pharmaceutical research. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a combination of data derived from closely related structures and established analytical protocols. Additionally, it details the compound's relevance in key signaling pathways, providing crucial context for its application in drug discovery.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its derivatives. It is important to note that direct, publicly accessible spectra for the parent compound are scarce. Therefore, data has been carefully compiled and extrapolated from academic literature on its derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Observed in Compound | Reference |
| ¹H | 8.31 (dd, J = 2.8, 1.8 Hz), 8.20 (dd, J = 8.8, 2.8 Hz), 8.22 (s) | Acetone-d₆ | This compound-3-carbaldehyde | [1] |
| ¹³C | 193.1, 179.4, 152.4, 142.9-142.8 (q, ³JCF = 1.9 Hz), 141.3, 138.6, 128.4, 124.0, 120.3, 116.2, 114.4-126.2 (q, JCF) | DMSO-d₆ | Spiro derivative 41e | [2] |
| ¹⁹F | -57.27 | DMSO-d₆ | Spiro derivative 41e | [2] |
Note: The provided NMR data is for derivatives of this compound. The chemical shifts of the core structure may be influenced by the substituents.
Table 2: Mass Spectrometry (MS) Data
| Technique | Parameter | Value | Reference |
| Molecular Formula | - | C₇H₅FN₂ | [3] |
| Molecular Weight | - | 136.13 g/mol | [3] |
| ESI-MS | [M+H]⁺ | Expected: 137.0513 | Calculated |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Technique | Parameter | Value | Note | Reference |
| IR | Characteristic Absorptions | ~3400 cm⁻¹ (N-H stretch), ~1600-1400 cm⁻¹ (Aromatic C=C and C=N stretch) | Inferred from 7-azaindole and general aromatic amine spectra. | Inferred |
| UV-Vis | Absorption Maxima (λmax) | Characteristic absorption peaks | Due to π-π* transitions within the aromatic system. Specific λmax values are not readily available in the public domain. | [4] |
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data presented above. These are based on standard methodologies reported for 7-azaindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a field strength of 400 MHz for ¹H, 101 MHz for ¹³C, and 376 MHz for ¹⁹F.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 160 ppm.
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Temperature: 298 K.
-
Number of Scans: 128-512.
-
Relaxation Delay: 1.5 s.
-
Spectral Width: A wide spectral window is recommended initially (e.g., -200 to 0 ppm) and can be narrowed based on the observed signal.
-
Referencing: An external standard such as CFCl₃ (0 ppm) or an internal standard can be used.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Sampling Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared with the calculated theoretical mass. For fragmentation studies (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation (CID) with argon gas.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the solid sample is placed directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Prepare a series of dilutions to obtain a spectrum with absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Blank: The pure solvent is used as a blank.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.
Signaling Pathway Involvement
Derivatives of 1H-pyrrolo[2,3-b]pyridine, including fluorinated analogues, have been identified as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This highlights the importance of this compound as a scaffold in medicinal chemistry.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis.[5][6] Dysregulation of the FGFR signaling pathway is a known driver in various cancers. The core scaffold of 1H-pyrrolo[2,3-b]pyridine serves as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.
FGFR Signaling Pathway and Inhibition
Non-Canonical NF-κB Signaling Pathway
More recently, aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been identified as selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. This pathway is crucial for the development and maintenance of lymphoid organs and plays a role in certain cancers and autoimmune diseases.
Non-Canonical NF-κB Pathway and Inhibition
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in drug discovery, particularly in the fields of oncology and immunology. While a complete public spectroscopic dataset for the parent compound remains elusive, analysis of its derivatives provides critical insights into its structural characteristics. The established role of the 1H-pyrrolo[2,3-b]pyridine core as an inhibitor of key signaling pathways such as FGFR and non-canonical NF-κB underscores its importance for further investigation and development by researchers and drug development professionals. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. escholarship.org [escholarship.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Page loading... [guidechem.com]
- 4. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 7-aza-5-fluoroindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its scaffold is integral to the development of various kinase inhibitors, making a thorough understanding of its physicochemical properties crucial for its application in drug discovery and development. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental protocols for determining these critical parameters. Furthermore, it details the role of the pyrrolo[2,3-b]pyridine core in relevant signaling pathways and provides standardized workflows for its analysis.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its structure, featuring a fused pyrrole and pyridine ring, grants it a degree of aromatic stability.[1] The presence of a fluorine atom can modulate key properties such as metabolic stability and binding affinity to biological targets.[2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Appearance | Solid (typically crystalline, colorless to pale yellow) | [1] |
| Melting Point | 112-113°C | [4] |
Solubility Profile
The solubility of a compound is a critical factor in its biological activity, formulation, and in vivo performance. This compound exhibits differential solubility depending on the polarity of the solvent.
Qualitative Solubility
General solubility observations indicate that this compound has good solubility in common organic solvents but is poorly soluble in aqueous solutions.[1] This is attributed to the presence of both polar nitrogen atoms and a larger, non-polar hydrocarbon structure.[1]
Table 2: Qualitative Solubility Data
| Solvent | Solubility |
| Dichloromethane | Good |
| Chloroform | Good |
| Water | Poor/Low |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to sediment. For more rapid and complete separation, centrifuge the samples.
-
Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations.
Caption: Thermodynamic Solubility Determination Workflow.
Stability Profile
The chemical stability of this compound is a key determinant of its shelf-life, formulation compatibility, and degradation pathways.
General Stability
The compound is considered relatively stable under normal storage conditions, a property enhanced by its aromatic, conjugated ring system.[1] However, its stability can be compromised under extreme conditions such as strong acids, bases, or high temperatures.[1] For long-term storage, suppliers recommend keeping the lyophilized solid at -20°C, which can preserve it for up to six months.[3][5][6] It is also advised to avoid repeated freeze-thaw cycles.[5][6]
Table 3: General Stability and Storage Recommendations
| Condition | Stability | Recommendation |
| Normal Room Temperature | Generally Stable | For short-term use |
| Strong Acid/Base | Potentially Unstable | Avoid |
| High Temperature | Potentially Unstable | Avoid |
| Oxidizing Agents | May React | Avoid |
| Long-term Storage (Solid) | Stable for up to 6 months | Store at -20°C |
Experimental Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are a core component of developing a stability-indicating analytical method.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M to 1 M Hydrochloric Acid (HCl) and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M to 1 M Sodium Hydroxide (NaOH) and maintain at room temperature or heat gently.
-
Oxidation: Add 3-30% Hydrogen Peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) is useful for assessing peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks corresponding to degradation products. The goal is typically to achieve 5-20% degradation of the active ingredient.
Caption: Forced Degradation Study Workflow.
Role in Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently utilized as a core hinge-binding motif for kinase inhibitors.[2] Derivatives of this scaffold have shown potent inhibitory activity against several kinases involved in cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway, through mutations, amplification, or fusions, is a key driver in various cancers.[7][8] This makes FGFRs an attractive therapeutic target. The 1H-pyrrolo[2,3-b]pyridine core can effectively bind to the ATP-binding site of FGFR, inhibiting its kinase activity. This blockade prevents the downstream activation of pro-survival and proliferative pathways like RAS-MEK-ERK and PI3K-AKT.
Caption: Inhibition of the FGFR signaling cascade.
Conclusion
This compound is a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors. While specific, quantitative solubility and stability data are not widely published, this guide provides the established, industry-standard methodologies for their determination. The provided protocols for thermodynamic solubility and forced degradation studies offer a clear framework for researchers to characterize this and similar compounds. Understanding these fundamental physicochemical properties is a prerequisite for advancing molecules from early-stage discovery to viable clinical candidates.
References
- 1. enamine.net [enamine.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. cusabio.com [cusabio.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development. Due to its unique chemical structure, this compound and its derivatives have shown significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical and Physical Properties
This compound, also known as 5-fluoro-7-azaindole, is a heterocyclic compound with a pyrrolo[2,3-b]pyridine skeleton.[1] The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[2]
| Property | Value |
| Molecular Formula | C₇H₅FN₂[3][4][5] |
| Molecular Weight | 136.13 g/mol [3][5] |
| CAS Number | 866319-00-8[1][3] |
| Appearance | Solid (usually colorless to pale yellow)[4] |
| Melting Point | 112-113°C[1] |
| Density | 1.35 g/cm³[1] |
| Solubility | Low solubility in water; soluble in common organic solvents.[4] |
Applications in Drug Discovery
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[6][7]
Notably, this class of compounds has been extensively explored as kinase inhibitors.[6] The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge-binding moiety in the ATP-binding site of various kinases.[2] Research has shown that derivatives of this scaffold are potent inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and Protein Kinase B (Akt).[6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFR an attractive target for cancer therapy.[8][9]
Derivatives of this compound have also been investigated as inhibitors of the influenza virus PB2 protein, a key subunit of the viral RNA-dependent RNA polymerase, highlighting their potential as antiviral agents.[10]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
A common synthetic route involves the intramolecular cyclization of substituted pyridines. One reported method utilizes 2,3-pyridine dicarboxylic acid as a starting material. The synthesis proceeds through several steps including esterification, reduction, chlorination, and subsequent cyclization to yield the final product.[1]
Another described procedure involves the following steps:
-
3-Ethynyl-5-fluoropyridin-2-amine is dissolved in anhydrous methanol with a catalytic amount of glacial acetic acid.[1]
-
Sodium cyanoborohydride is added under a nitrogen atmosphere.[1]
-
The mixture is heated to 60°C and the reaction progress is monitored by thin-layer chromatography.[1]
-
Upon completion, the solvent is evaporated, and the product is dissolved in dichloromethane.[1]
-
The organic layer is washed with water, dried with anhydrous sodium sulfate, and purified by silica gel column chromatography to yield this compound.[1]
This protocol is a general method to determine the inhibitory activity of a compound against a target kinase.
-
Assay Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate by the target kinase.[6]
-
Procedure :
-
The target kinase, a biotinylated substrate peptide, and ATP are incubated in a reaction buffer.[6]
-
The test compound (e.g., a derivative of this compound) is added at various concentrations.[6]
-
The reaction is initiated with ATP and incubated at room temperature.[6]
-
The reaction is stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.[6]
-
The TR-FRET signal is measured, and the IC₅₀ value (the concentration required to inhibit 50% of kinase activity) is calculated.[6]
-
Caption: General Workflow for a Kinase Inhibition Assay.
This protocol assesses the effect of a compound on the proliferation of cancer cells.
-
Assay Principle : The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on cellular protein content.[6]
-
Procedure :
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]
-
The cells are treated with increasing concentrations of the test compound for 72 hours.[6]
-
After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye.[6]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.[6]
-
The absorbance is measured, and the GI₅₀ (concentration for 50% growth inhibition) is determined.[6]
-
This protocol determines if the anti-proliferative effect of a compound is due to the induction of programmed cell death.
-
Assay Principle : Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Procedure :
-
Cells are treated with the test compound at its GI₅₀ concentration for 24 or 48 hours.[6]
-
Both adherent and floating cells are collected and washed.[6]
-
Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and PI are added.[6]
-
The stained cells are then analyzed by flow cytometry.[6]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 5. This compound - CAS:866319-00-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 5-Fluoro-7-Azaindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the potential biological targets of 5-fluoro-7-azaindole derivatives, with a focus on their applications in oncology and neuroinflammation. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.
Core Biological Activities and Molecular Targets
5-Fluoro-7-azaindole derivatives have been primarily investigated as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in various diseases, particularly cancer. The fluorine substitution at the 5-position can enhance the binding affinity and modulate the pharmacokinetic properties of these compounds.
Key biological targets identified for 5-fluoro-7-azaindole and closely related 7-azaindole derivatives include:
-
Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase essential for the initiation of DNA replication. Inhibition of Cdc7 is a promising strategy for cancer therapy.[1]
-
Extracellular signal-Regulated Kinase 5 (ERK5): A member of the mitogen-activated protein kinase (MAPK) family involved in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway is implicated in various cancers.
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and is a therapeutic target in oncology.
-
Haspin (Histone H3-Thr3 Kinase): A serine/threonine kinase that plays a critical role in chromosome alignment during mitosis. Haspin inhibitors are being explored as novel anti-mitotic agents.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B): Implicated in cell cycle regulation and differentiation. Its inhibition is being investigated for the treatment of certain cancers.
Beyond kinase inhibition, derivatives of the 7-azaindole scaffold have also shown potential in modulating processes related to neuroinflammation and Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of 5-fluoro-7-azaindole and related derivatives against various biological targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 5-Fluoro-7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1 | Cdc7 | 24 | Biochemical | [2] |
| 2 | ERK5 | 820 | Cell-free | [3] |
| 3 | CDK9/Cyclin T1 | 5 (as part of a broader 7-azaindole series) | Biochemical | [4] |
| 4 | Haspin | 14 (as part of a broader 7-azaindole series) | Biochemical | [4] |
| 5 | DYRK1B | Sub-micromolar (qualitative) | Cellular | [5] |
Table 2: Anticancer Activity of 5-Fluoro-7-Azaindole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| 6 | A549 | Non-small cell lung cancer | 2.6 | MTT Assay | Not specified |
| 7 | HCT-116 | Colorectal carcinoma | Not specified | XTT assay | [6] |
| 8 | HeLa | Cervical cancer | Not specified | XTT assay | [6] |
| 9 | MDA-MB-231 | Triple-negative breast cancer | 17-19 µg/ml | MTT Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 5-fluoro-7-azaindole derivatives are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase. Specific conditions may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence, luminescence).
Materials:
-
Recombinant human kinase (e.g., Cdc7, ERK5, CDK9, Haspin, DYRK1B)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (5-fluoro-7-azaindole derivative) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., [γ-33P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence-based assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add the kinase, the specific substrate, and the test compound (or DMSO for control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete unused ATP and another to convert the generated ADP into a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (5-fluoro-7-azaindole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Target Engagement
Western blotting can be used to assess the engagement of a kinase inhibitor with its target in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total target protein. A decrease in the phosphorylated form of the protein in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: General signaling pathway illustrating the mechanism of action of 5-fluoro-7-azaindole derivatives as kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and development of 5-fluoro-7-azaindole derivatives as therapeutic agents.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine: An In-depth Technical Guide to Fluorinated Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the discovery and development of novel therapeutics. This guide provides a comprehensive technical overview of the role of fluorinated heterocyclic compounds in drug discovery. It delves into the fundamental principles underlying the unique effects of fluorine substitution, offers detailed experimental protocols for their synthesis and evaluation, presents comparative physicochemical data, and visualizes key biological pathways and experimental workflows. By equipping researchers with this in-depth knowledge, we aim to facilitate the rational design and accelerated development of next-generation pharmaceuticals with enhanced efficacy, safety, and pharmacokinetic profiles.
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in a wide array of biological interactions.[1][2] The introduction of fluorine, the most electronegative element, into these scaffolds can dramatically and often beneficially alter their physicochemical and pharmacological properties.[3][4][5] This strategic "fluorine advantage" stems from a combination of factors:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s, leading to increased metabolic stability and a longer in vivo half-life.[6][7][8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly influence the acidity (pKa) and lipophilicity (logP) of a molecule.[9][10][11] These modifications can enhance membrane permeability, improve oral bioavailability, and fine-tune target binding affinity.[3]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lock it into a bioactive conformation for optimal target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's potency.[3]
The judicious application of these principles has led to a significant number of successful fluorinated heterocyclic drugs on the market, spanning a wide range of therapeutic areas.[3][4][5]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The impact of fluorination on key drug-like properties is best illustrated through comparative data. The following tables summarize quantitative data for several pairs of non-fluorinated and fluorinated heterocyclic compounds, highlighting the changes in lipophilicity (logP), acidity/basicity (pKa), and metabolic stability.
Table 1: Comparison of Lipophilicity (logP) and Acidity/Basicity (pKa) of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds
| Heterocycle | Compound | R | logP | pKa | Reference(s) |
| Pyridine | 2-(Methylthio)pyridine | H | 1.69 | - | [10] |
| 2-(Difluoromethylthio)pyridine | F₂ | 1.95 | - | [10] | |
| 2-(Trifluoromethylthio)pyridine | F₃ | 2.13 | - | [10] | |
| Isoquinoline | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | H | 2.5 (clogP) | 6.8 (Predicted) | [7][8] |
| 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 7-F | 2.7 (clogP) | 6.5 (Predicted) | [7][8] | |
| Aniline | Aniline | H | 0.9 | 4.6 | [12][13] |
| 4-Fluoroaniline | 4-F | 1.15 | 4.65 | [12][13] | |
| Imidazole Derivatives | Imidazole Compound A | H | 2.8 | 6.2 | [14] |
| Fluorinated Imidazole Compound A | F | 3.1 | 5.8 | [14] |
Table 2: Comparative Metabolic Stability and Pharmacokinetic Parameters
| Compound Pair | Parameter | Non-Fluorinated | Fluorinated | Reference(s) |
| Indole Derivatives | Half-life (t½, min) in mouse liver microsomes | 12.35 | 13.29 (4-Fluoro) / 53.71 (CF₃-substituted) | [6] |
| Isoquinoline-based PARP Inhibitors | PARP2 IC50 (nM) | 1,200 | >10,000 | [7][8] |
| Lapatinib (Fluorinated Quinazoline) | Bioavailability | - | ~60% (with food) | [15] |
| Elimination Half-Life (t½) | - | ~15-20 hours (single dose) | [16][17] | |
| Fluvoxamine (Fluorinated Indole) | Bioavailability | Highly variable, often lower | ~50% | [13] |
| Elimination Half-Life (t½) | Typically shorter | ~15-20 hours | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated heterocyclic compounds.
Synthesis of Fluorinated Heterocycles
3.1.1. Mechanochemical Synthesis of Fluorinated Pyrazolones [18]
This protocol describes a one-pot, two-step mechanochemical synthesis.
-
Step 1: Pyrazolone Formation
-
In a milling jar, combine the liquid β-ketoester (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30 minutes) to form the solid pyrazolone intermediate.
-
-
Step 2: Difluorination
-
To the milling jar containing the pyrazolone, add a solid fluorinating agent such as Selectfluor® (2 equivalents) and a mild base like sodium carbonate.
-
Continue milling for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by 19F NMR.
-
Isolate the fluorinated pyrazolone product through standard workup and purification procedures.
-
3.1.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis [19]
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted triazoles.
-
In a round-bottom flask, dissolve the azide starting material (e.g., 3-Azido-1,1,1-trifluoropropan-2-ol, 1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Prepare fresh aqueous solutions of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in separate vials.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,4-disubstituted triazole.
3.1.3. Synthesis of Fluorinated Quinoline Analogs [20]
This protocol describes the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol derivatives.
-
In a three-necked flask, combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol).
-
Heat the mixture at 150 °C until the reaction is complete.
-
Cool the mixture to room temperature and then place the flask in an ice bath.
-
Adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.
-
Filter the resulting solid, wash with water, and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.
-
For further derivatization, dissolve the intermediate (1.05 mmol), a substituted benzoic acid (1.16 mmol), EDC•HCl (1.26 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol) in DMF (10 mL).
-
Stir the mixture at room temperature until the reaction is complete.
-
Add water (30 mL) and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and purify by column chromatography to obtain the target fluorinated quinoline analog.
Biological Evaluation Assays
3.2.1. MTT Assay for Cell Viability and Cytotoxicity [6][17][21][22]
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound (fluorinated heterocyclic) for a desired period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the cells for 1.5 hours at 37 °C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at 37 °C for 15 minutes with shaking on an orbital shaker.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.2.2. Radioligand Receptor Binding Assay [10][12][23][24][25]
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (fluorinated heterocyclic).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
3.2.3. Radioactive In Vitro Kinase Inhibition Assay [9][19][23][26][27]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase enzyme, a specific peptide or protein substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the fluorinated heterocyclic test compound at various concentrations to the reaction tubes. Include a "no inhibitor" control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30 °C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unreacted [γ-³²P]ATP.
-
Detection: Quantify the amount of ³²P incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the discovery and mechanism of action of fluorinated heterocyclic compounds.
References
- 1. assayquant.com [assayquant.com]
- 2. forum.graphviz.org [forum.graphviz.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. stackoverflow.com [stackoverflow.com]
- 5. mdpi.com [mdpi.com]
- 6. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]
- 17. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 21. Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 25. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents, including kinase and viral polymerase inhibitors. The synthetic route described herein commences with the readily available pyridine derivative, 2-amino-5-fluoropyridine, and proceeds through a three-step sequence involving bromination, Sonogashira coupling, and a subsequent deprotection-cyclization cascade. This methodology offers a reliable and scalable approach for the preparation of this valuable heterocyclic scaffold. Additionally, this document outlines the biological significance of this compound derivatives by illustrating their role as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and the influenza virus PB2 subunit.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its isosteric relationship with indole and its ability to participate in a wide range of biological interactions. The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, this compound has emerged as a crucial building block in the synthesis of numerous biologically active molecules, including novel fluoroquinolone drugs. Its derivatives have shown promise as potent inhibitors of various kinases and viral proteins.
This application note details a robust synthetic pathway to this compound starting from 2-amino-5-fluoropyridine. The described protocol is intended to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step sequence as illustrated in the workflow diagram below. The process begins with the regioselective bromination of 2-amino-5-fluoropyridine to yield 2-amino-3-bromo-5-fluoropyridine. This intermediate then undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene. The final step involves the removal of the trimethylsilyl protecting group and a subsequent intramolecular cyclization to afford the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-Amino-3-bromo-5-fluoropyridine
Protocol:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-fluoropyridine.
Step 2: Synthesis of 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine
Protocol:
-
To a degassed solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in a mixture of anhydrous toluene and triethylamine, add trimethylsilylacetylene (1.5 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine.
Step 3: Synthesis of this compound
Protocol:
-
Dissolve 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a base, such as potassium carbonate, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to effect the desilylation.
-
For the cyclization step, add a catalytic amount of a copper(I) salt, such as copper(I) iodide, and heat the mixture to reflux for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Product Name | Starting Material | Reagents | Yield (%) | Analytical Data |
| 1 | 2-Amino-3-bromo-5-fluoropyridine | 2-Amino-5-fluoropyridine | N-Bromosuccinimide, DMF | 85-95 | ¹H NMR, ¹³C NMR, MS consistent with structure. |
| 2 | 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine | 2-Amino-3-bromo-5-fluoropyridine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Toluene, Triethylamine | 70-85 | ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 4.95 (br s, 2H), 0.25 (s, 9H). ¹³C NMR consistent with structure. MS (ESI) m/z calculated for C₁₀H₁₃FN₂Si [M+H]⁺, found. |
| 3 | This compound | 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine | Potassium carbonate, Copper(I) iodide, Methanol | 60-75 | ¹H NMR (DMSO-d₆, 400 MHz): δ 11.65 (s, 1H), 8.10 (d, J=2.8 Hz, 1H), 7.85 (dd, J=9.2, 2.8 Hz, 1H), 7.40 (t, J=2.8 Hz, 1H), 6.45 (dd, J=3.2, 2.0 Hz, 1H). ¹³C NMR and MS consistent with structure. |
Biological Context and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key biological targets implicated in disease.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs can block downstream signaling, thereby inhibiting tumor growth and proliferation.
Caption: Inhibition of the FGFR signaling pathway.
Inhibition of Influenza Virus PB2 Subunit
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex essential for viral replication. The PB2 subunit plays a critical role in "cap-snatching," a process where the virus cleaves the 5' caps of host pre-mRNAs to prime viral mRNA synthesis. Inhibitors targeting the cap-binding domain of PB2 can effectively block this process and halt viral replication.
Caption: Inhibition of the influenza virus PB2 subunit.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from a commercially available pyridine derivative. The protocols are designed to be accessible to researchers with a standard background in organic synthesis. The biological significance of this scaffold, highlighted through its application as an inhibitor of FGFR and influenza PB2, underscores its importance as a valuable building block for the discovery and development of new therapeutic agents.
Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 7-aza-5-fluoroindole, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] Its structural similarity to purines and indoles makes it a "privileged scaffold," meaning it can bind to a variety of biological targets.[5] The pyrrolo[2,3-b]pyridine core is a key component in numerous biologically active compounds, including kinase inhibitors.[1][5] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3]
These application notes provide an overview of the experimental uses of this compound and its derivatives, with a focus on their application as kinase inhibitors. Detailed protocols for relevant assays are also provided to guide researchers in their drug development efforts.
Applications in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for the synthesis of potent kinase inhibitors targeting various cancer-related signaling pathways.[1][5] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Mitogen-Activated Protein Kinases (MAPKs).[1][2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in the development and progression of several cancers.[6] Consequently, FGFRs are an attractive target for cancer therapy.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[6] For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activities against FGFR1, 2, and 3.[6]
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[7][8][9][10]
Caption: Simplified FGFR signaling pathway.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 4h | FGFR1 | 7 | - | - |
| FGFR2 | 9 | - | - | |
| FGFR3 | 25 | - | - | |
| FGFR4 | 712 | - | - | |
| Compound A | TNIK | <1 | Sunitinib | - |
| FGFR1 | 7 | Sunitinib | - | |
| FGFR2 | 9 | Sunitinib | - | |
| FGFR3 | 25 | Sunitinib | - | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| Compound B | JAK3 | Potent | - | - |
| Compound C | DYRK1A | Nanomolar range | - | - |
| Compound D | TrkA | Potent | - | - |
| Compound E | CDK9/CyclinT | Micromolar to nanomolar range | - | - |
| Haspin | 14 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes and does not represent a single screening panel.[6][11]
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a target kinase.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound derivative) dissolved in 100% DMSO
-
Detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin
-
384-well white plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase to the assay buffer.
-
Add the test compound solution to the wells and incubate for 10-30 minutes at room temperature.
-
Initiate Reaction: Add a mixture of the biotinylated substrate peptide and ATP to initiate the kinase reaction.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop Reaction & Detection: Stop the reaction by adding the detection solution.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and plot the results against the logarithm of the compound concentration to determine the IC50 value.[13]
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a TR-FRET kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (SRB Assay)
This protocol describes the Sulforhodamine B (SRB) assay to assess the anti-proliferative effects of a test compound on cancer cell lines.[12]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line with dysregulated kinase signaling)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours.[12]
-
Cell Fixation: After treatment, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and air dry. Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.[12]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to determine if the anti-proliferative activity of a compound is due to the induction of apoptosis.[12]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.[12]
-
Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.[12]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound and its derivatives in drug discovery. The versatility of the 1H-pyrrolo[2,3-b]pyridine core, combined with the beneficial properties imparted by fluorination, makes it a promising platform for the design of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Design
For Immediate Release
[City, State] – [Date] – The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors, driving significant advancements in targeted therapies for a multitude of diseases, particularly cancer. Its unique structural and electronic properties make it an ideal bioisostere for the purine core of ATP, enabling it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket. The strategic incorporation of a fluorine atom at the 5-position further enhances its drug-like properties, including metabolic stability and binding affinity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of the quantitative data for kinase inhibitors incorporating the this compound scaffold.
Application Notes
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a versatile template for developing inhibitors against a wide array of protein kinases.[1][2][3] The nitrogen atom at position 7 and the pyrrole nitrogen (N1) can act as hydrogen bond acceptor and donor, respectively, mimicking the hydrogen bonding pattern of adenine with the kinase hinge region.[4] The introduction of a fluorine atom at the 5-position can significantly improve the compound's pharmacokinetic profile and binding potency. This is attributed to fluorine's ability to form favorable orthogonal multipolar interactions with the protein backbone and its capacity to modulate the pKa of the pyrrolo[2,3-b]pyridine ring system, thereby influencing its binding characteristics.
Derivatives of this compound have demonstrated potent inhibitory activity against several key kinase targets implicated in cancer and other diseases. These include, but are not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[5][6] Compounds incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.[5][6][7]
-
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): These receptor tyrosine kinases are oncogenic drivers in non-small cell lung cancer (NSCLC).[8] The 7-azaindole scaffold has been successfully utilized in the development of ALK and ROS1 inhibitors.[8]
-
Transforming Growth Factor-beta Receptor I (TGF-βRI): This kinase plays a crucial role in cell growth, differentiation, and apoptosis. The 7-azaindole core is a valuable starting point for designing TGF-βRI inhibitors.[8]
-
Protein Kinase B (Akt/PKB): As a central node in the PI3K/AKT/mTOR pathway, Akt is a key target in cancer therapy.[2] 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been instrumental in creating selective Akt inhibitors.[2][9]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.[10] Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[10]
-
Inhibitor of nuclear factor kappa-B kinases (IKKα/β): These kinases are central to inflammatory signaling pathways. Aminoindazole-pyrrolo[2,3-b]pyridine scaffolds have been developed as selective IKKα inhibitors.[11]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various kinase inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [5][6] |
| 29 | 3.0 | - | - | - | [7] |
| 30 | 3.0 | - | - | - | [7] |
Table 2: Inhibitory Activity of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives against Influenza PB2
| Compound ID | Binding Affinity (KD, μM) - SPR | Binding Affinity (KD, μM) - ITC | Antiviral Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Reference |
| 12b | 0.11 | 0.19 | 1.025 | >100 | [12] |
Table 3: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B13 | PI3Kγ | 0.5 | [10] |
| 8g | CDK9/CyclinT | - | [13] |
| 8h | CDK9/CyclinT | - | [13] |
| 8l | Haspin | 14 | [13] |
| SU1261 | IKKα | 10 (Ki) | [11] |
| SU1261 | IKKβ | 680 (Ki) | [11] |
| SU1349 | IKKα | 16 (Ki) | [11] |
| SU1349 | IKKβ | 3352 (Ki) | [11] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Ligand Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, as a high-value fragment in Fragment-Based Ligand Discovery (FBLD). This privileged scaffold has demonstrated significant utility, particularly in the development of kinase and viral protein inhibitors.
Introduction to this compound as a Fragment
This compound is a fluorinated derivative of 7-azaindole. The 7-azaindole core is a well-established "privileged fragment" in drug discovery, known for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of many kinases. The fluorine substitution at the 5-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, making 5-fluoro-7-azaindole an attractive starting point for FBLD campaigns.[1] Its low molecular weight and favorable physicochemical properties align well with the "Rule of Three," a set of guidelines for effective fragment design.
Key Applications and Target Classes
The 5-fluoro-7-azaindole scaffold has been successfully employed in the development of inhibitors for several important drug targets:
-
Protein Kinases: The 7-azaindole moiety is a versatile hinge-binding motif for a wide range of protein kinases. Derivatives of this scaffold have shown potent inhibitory activity against kinases implicated in cancer and other diseases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[2]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[3][4]
-
Other Kinases: The broader 7-azaindole scaffold has been used to develop inhibitors for numerous other kinases, such as Aurora kinases, ALK, and c-Met.[1][5]
-
-
Viral Proteins: The unique structural features of 5-fluoro-7-azaindole make it a valuable fragment for targeting non-kinase proteins as well.
-
Influenza Polymerase Subunit PB2: This essential component of the influenza virus RNA polymerase complex is a key target for antiviral drug development.[6]
-
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for derivatives of the 5-fluoro-7-azaindole and the parent 7-azaindole scaffold, demonstrating their potential in FBLD.
| Target | Compound/Fragment | Assay Type | Binding Affinity (KD) | Inhibitory Potency (IC50) | Cellular Activity (EC50) | Ligand Efficiency (LE) | Reference |
| FGFR1 | 7-azaindole derivative | Kinase Assay | - | 1.9 µM | - | - | [7] |
| PI3Kγ | 7-azaindole derivative | Kinase Assay | - | 0.05 µM | - | - | [4] |
| BRAFV600E | 7-azaindole derivative (PLX4720) | Kinase Assay | - | 13 nM | 500 nM | - | [7] |
| CSF1R | 7-azaindole derivative (Pexidartinib) | Kinase Assay | - | 13 nM | - | - | [7] |
| PKC-ι | Substituted 7-azaindole | Kinase Assay | - | Low µM | - | High | [8] |
| SARS-CoV-2 S1-RBD | 7-azaindole derivative (G7a) | Pseudovirus Assay | - | - | 9.08 µM | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments in an FBLD campaign utilizing 5-fluoro-7-azaindole are provided below. These protocols are intended as a guide and may require optimization based on the specific target protein and available instrumentation.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
This high-throughput method is used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[9][10]
Materials:
-
Purified target protein (>95% purity)
-
This compound fragment library (typically 10 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
384-well qPCR plates
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Protein-Dye Mixture Preparation: Prepare a working solution of the target protein at 2 µM in DSF buffer. Add SYPRO Orange dye to a final dilution of 1:1000.
-
Plate Preparation: Using a multichannel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.
-
Fragment Addition: Add 10 nL of each 10 mM fragment stock solution to individual wells using an acoustic liquid handler (e.g., Echo) for a final fragment concentration of 10 µM. Include DMSO-only controls.
-
Sealing and Centrifugation: Seal the plate with an optically clear adhesive seal and centrifuge briefly to mix the contents.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to heat from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each 0.5°C increment.
-
Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment compared to the DMSO control indicates a potential hit.
Protocol 2: Hit Validation and Affinity Determination using 19F NMR Spectroscopy
19F NMR is a highly sensitive method for detecting the binding of fluorinated fragments like 5-fluoro-7-azaindole. Changes in the 19F chemical shift, line broadening, or signal intensity upon addition of the target protein confirm binding.[3][11]
Materials:
-
Purified target protein
-
This compound hit compounds
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl, in 99.9% D2O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Prepare a solution of the 5-fluoro-7-azaindole fragment at a concentration of 100-200 µM in NMR buffer.
-
Reference Spectrum: Acquire a 1D 19F NMR spectrum of the fragment alone.
-
Protein Titration: Prepare a concentrated stock of the target protein in the same NMR buffer. Add increasing amounts of the protein to the fragment solution (e.g., to final concentrations of 5, 10, 20, 50 µM).
-
Spectrum Acquisition: Acquire a 1D 19F NMR spectrum after each protein addition.
-
Data Analysis: Analyze the changes in the 19F NMR signal. Significant line broadening or chemical shift perturbations indicate binding. The dissociation constant (KD) can be estimated by fitting the chemical shift changes as a function of protein concentration.
Protocol 3: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of fragment-protein interactions.[12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound hit compounds
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions to achieve a high immobilization level suitable for fragment screening.
-
Fragment Preparation: Prepare a dilution series of the 5-fluoro-7-azaindole fragment in running buffer (e.g., 1 µM to 500 µM).
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Include buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference surface and buffer-only sensorgrams from the active surface sensorgrams. Fit the resulting binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
This compound hit compounds
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in the sample cell (e.g., 20-50 µM) and a solution of the 5-fluoro-7-azaindole fragment in the injection syringe (e.g., 200-500 µM) in the same ITC buffer.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in FBLD.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
Functionalization of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties, combined with the strategic placement of a fluorine atom, make it a valuable building block for the synthesis of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, aimed at facilitating the exploration of its chemical space and the development of novel drug candidates.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors. The introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules. Functionalization of this core at various positions allows for the generation of diverse chemical libraries for screening and lead optimization. This guide outlines key functionalization reactions, including electrophilic aromatic substitution, cross-coupling reactions, and N-alkylation, providing detailed protocols and quantitative data where available.
Key Functionalization Strategies
The functionalization of the this compound core can be achieved through a variety of synthetic transformations. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring, with the C3 position being the most reactive site. The pyridine ring can be functionalized through nucleophilic substitution on halogenated derivatives or via directed metallation.
A general workflow for the functionalization of the this compound core is depicted below.
Caption: General workflow for the functionalization of the this compound core.
Experimental Protocols
Halogenation (Bromination)
Halogenation provides a key handle for subsequent cross-coupling reactions. Bromination at the C3 position is a common transformation.
Protocol: C3-Bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure adapted for the this compound core.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | NBS (1.05 eq) | THF | 2-4 | 0 to RT | 85-95 (Estimated) | General Protocol |
Nitration
Nitration typically occurs at the C3 position of the electron-rich pyrrole ring.
Protocol: C3-Nitration with Nitric Acid/Sulfuric Acid
This protocol is a general method for the nitration of electron-rich heterocycles and should be performed with extreme caution.
-
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography to yield 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
| Reactant | Reagents | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | HNO₃/H₂SO₄ | 1-2 | 0-5 | 60-75 (Estimated) | General Protocol[1] |
Acylation (Friedel-Crafts)
Acylation introduces a ketone functionality, typically at the C3 position.
Protocol: C3-Acetylation using Acetyl Chloride and Aluminum Chloride
This is a general protocol for Friedel-Crafts acylation.[2][3][4][5]
-
Materials:
-
This compound
-
Acetyl chloride (AcCl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one.
-
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | AcCl (1.1 eq), AlCl₃ (1.2 eq) | DCM | 2-4 | 0 to RT | 70-85 (Estimated) | General Protocol[2] |
Formylation (Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group at the C3 position.
Protocol: C3-Formylation
This is a general Vilsmeier-Haack protocol.[6][7]
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound-3-carbaldehyde.
-
| Reactant | Reagents | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | POCl₃ (1.5 eq), DMF | 2-3 | 40-50 | 75-90 (Estimated) | General Protocol[6] |
N-Alkylation
Alkylation of the pyrrole nitrogen is a common strategy to introduce diverse substituents.
Protocol: N-Methylation using Methyl Iodide
This is a general procedure for the N-alkylation of indoles and related heterocycles.[8][9]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | NaH (1.2 eq), MeI (1.1 eq) | DMF | 2-4 | 0 to RT | 80-95 (Estimated) | General Protocol[8] |
Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically performed on a halogenated precursor.[10][11][12][13][14][15][16]
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura couplings on related heterocyclic systems.
-
Materials:
-
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (prepared as in Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-fluoro-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
| Reactant | Reagents | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid (1.2 eq) | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 4-12 | 80-100 | 70-90 (Estimated) | General Protocol[10] |
Signaling Pathways and Applications
Derivatives of this compound have shown significant activity as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: A simplified representation of a generic kinase signaling pathway often targeted by derivatives of the this compound core.
For example, derivatives of this core have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[17] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. The development of small molecule inhibitors that can selectively target FGFRs is a promising therapeutic strategy.
Conclusion
The this compound core is a versatile scaffold that can be functionalized through a variety of chemical transformations. The protocols outlined in this document provide a foundation for researchers to synthesize a wide range of derivatives for biological evaluation. The continued exploration of the chemical space around this privileged core holds significant promise for the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 16. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in Developing Anti-Influenza Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction The persistent global threat of seasonal and pandemic influenza underscores the urgent need for novel antiviral therapeutics with new mechanisms of action to combat the emergence of drug-resistant strains.[1][2] The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, represents a highly conserved and attractive target for drug development.[1][3] Specifically, the PB2 subunit of the polymerase, which is responsible for binding the 5' cap of host cell pre-mRNAs in a process known as "cap-snatching," is a critical component for initiating viral transcription.[3][4][5] The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, has emerged as a key heterocyclic scaffold in the design of potent and selective inhibitors targeting the cap-binding domain of the influenza A PB2 subunit.[2][5][6] Derivatives of this scaffold have demonstrated significant promise, leading to the development of clinical candidates like pimodivir (VX-787).[1][5]
These application notes provide an overview of the mechanism, quantitative activity, and experimental protocols associated with the development of this compound-based anti-influenza agents.
Application Notes
Mechanism of Action: Targeting the PB2 Cap-Binding Domain
The influenza virus RdRp, a heterotrimeric complex of PA, PB1, and PB2 proteins, initiates transcription by cleaving the 5' capped ends from host pre-mRNAs and using them as primers.[3] The PB2 subunit contains a specific cap-binding domain (CBD) that recognizes and binds the 7-methylguanosine (m⁷G) cap of the host pre-mRNA.[3][5]
This compound derivatives are designed to act as competitive inhibitors, occupying the m⁷GTP binding pocket in the PB2-CBD.[1] By binding to this site, these small molecules block the natural ligand (the host mRNA cap), thereby preventing the cap-snatching process and inhibiting viral RNA synthesis.[5] This mechanism is specific to influenza A viruses due to differences in the PB2 domain sequences between influenza A and B viruses.[5] X-ray crystallography and molecular docking studies have been instrumental in elucidating the binding mode, revealing key interactions such as hydrogen bonds and pi-stacking between the inhibitor and amino acid residues like Glu361, Lys376, His357, and Phe404 in the PB2 active site.[6][7]
Structure-Activity Relationship (SAR) Insights
Optimization of the this compound scaffold has been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.
-
5-Position Substitution : The fluorine atom at the 5-position of the azaindole ring is generally preferred over chloro or hydrogen substitutions.[2] This substitution has been shown to improve aqueous solubility, kinase selectivity, and oral exposure while maintaining potent antiviral activity.[2]
-
Side Chain Variations : Modifications to the side chains attached to the core structure are crucial for optimizing interactions within the hydrophobic pocket of the PB2-CBD.[6] For instance, β-amino acid side chains have been shown to be effective, with the stereochemistry playing a critical role in binding affinity and cellular potency.[6]
-
Metabolic Stability : Aldehyde oxidase (AO)-mediated metabolism at the 2-position of the 7-azaindole ring has been identified as a potential liability.[8][9] Strategies to mitigate this include substitution at the 2-position or bioisosteric replacement of the azaindole core with an azaindazole ring.[8][9]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of representative this compound derivatives against influenza A virus.
Table 1: Binding Affinity of Inhibitors to Influenza A PB2 Subunit
| Compound | Assay Method | Binding Affinity (KD) | Reference |
| 12b | Surface Plasmon Resonance (SPR) | 0.11 μM | [7] |
| Isothermal Titration Calorimetry (ITC) | 0.19 μM | [7] | |
| 41 | Fluorescent Polarization | < 0.002 nM | [2] |
Table 2: Antiviral Activity and Cytotoxicity of 5-Fluoro-7-azaindole Derivatives
| Compound | Assay Type | Antiviral Activity (EC50 / EC90) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| 12b | CPE Reduction | 1.025 μM (EC50) | > 100 μM | > 97.6 | [7] |
| VX-787 | Various Cell Assays | 0.13 nM - 3.2 μM (EC50) | N/A | N/A | [5] |
| 4 | bDNA Replication | 0.03 μM (EC90) | N/A | N/A | [6] |
| 9 | bDNA Replication | 0.59 μM (EC90) | N/A | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel anti-influenza agents. The following are generalized protocols based on methods cited in the literature.[2][7][10]
Protocol 1: PB2 Binding Affinity via Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (KD) of a test compound to the influenza PB2 cap-binding domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant influenza A PB2 protein (cap-binding domain)
-
Test compounds (this compound derivatives)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the recombinant PB2 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. d. A reference flow cell should be prepared similarly but without protein immobilization.
-
Binding Analysis: a. Prepare a dilution series of the test compound in running buffer (e.g., 0.1 to 10 µM). b. Inject the compound solutions over the PB2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds). c. Allow for dissociation by flowing running buffer over the chip for a defined time (e.g., 300 seconds). d. After each cycle, regenerate the sensor surface by injecting the regeneration solution.
-
Data Analysis: a. Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
Protocol 2: Antiviral Efficacy via Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the concentration of a test compound that protects 50% of cells from virus-induced death (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/PR/8/34)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) and serum-free medium with TPCK-trypsin
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Plating: Seed MDCK cells into 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of the test compound in serum-free medium.
-
Infection and Treatment: a. Wash the confluent cell monolayers with PBS. b. Add the diluted test compounds to the wells. c. Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI). d. Include control wells: virus-infected/untreated (virus control) and mock-infected/untreated (cell control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, or until approximately 90-100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability: a. Add the cell viability reagent to all wells according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data, setting the cell control as 100% viability and the virus control as 0% viability. b. Plot the percentage of cell protection versus the log of compound concentration. c. Calculate the EC₅₀ value using a non-linear regression analysis (four-parameter logistic curve).
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (CC₅₀).
Methodology: This protocol is identical to the CPE Reduction Assay, with one critical exception: no virus is added to the wells.
-
Plate MDCK cells as described above.
-
Add the serial dilutions of the test compound to the wells.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Quantify cell viability using the same reagent.
-
Data Analysis: a. Normalize the data to the untreated cell control wells (100% viability). b. Plot the percentage of viability versus the log of compound concentration. c. Calculate the CC₅₀ value using non-linear regression. The Selectivity Index (SI) can then be calculated as CC₅₀ / EC₅₀ to assess the therapeutic window of the compound.
References
- 1. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-7-azaindole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to indole allows it to function as a bioisostere, while the fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 5-fluoro-7-azaindole core, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 5-fluoro-7-azaindole derivatives.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions with 5-fluoro-7-azaindole substrates are contingent on several factors, including the choice of catalyst, ligand, base, and solvent. The presence of the fluorine atom and the two nitrogen atoms in the azaindole ring can influence the electronic properties of the substrate and its coordination to the palladium center. Therefore, careful optimization of reaction conditions is often necessary to achieve high yields and purity. It is common to protect the N-H of the pyrrole ring to prevent side reactions, although some methods are effective with the unprotected form.[1][2][3][4][5][6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the 5-fluoro-7-azaindole scaffold.
Application Notes
-
Substrates: Halogenated 5-fluoro-7-azaindoles (e.g., 3-bromo-, 4-chloro-, or 6-iodo-5-fluoro-7-azaindole) are common starting materials. The reactivity of the halide typically follows the order I > Br > Cl.
-
Catalysts and Ligands: A variety of palladium catalysts can be employed, such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. The choice of ligand is crucial and often requires screening. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often effective.[5]
-
Bases and Solvents: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in a mixed solvent system, often containing an organic solvent like dioxane, toluene, or DMF, and water.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Halogenated 5-Fluoro-7-Azaindole | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-5-fluoro-7-azaindole (N-protected) | Phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 93 |
| 2 | 5-Bromo-7-azaindole (N-protected) | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 93 |
| 3 | 6-Chloro-3-iodo-7-azaindole (N-protected) | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 0.5 | 79[8] |
| 4 | 6-Chloro-3-iodo-7-azaindole (N-protected) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 0.5 | 93[8] |
Note: Yields are based on reported values for similar 7-azaindole systems and may require optimization for specific 5-fluoro-7-azaindole substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-5-fluoro-7-azaindole
Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry reaction vessel, add the N-protected halo-5-fluoro-7-azaindole (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water). Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.1 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is instrumental in synthesizing amino-substituted 5-fluoro-7-azaindole derivatives, which are common motifs in kinase inhibitors.
Application Notes
-
Substrates: Halo-5-fluoro-7-azaindoles, particularly chloro- and bromo-derivatives, are suitable substrates. A wide range of primary and secondary amines can be used as coupling partners.
-
Catalysts and Ligands: Palladium precatalysts, often used in combination with bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or DavePhos, have proven to be highly effective for the amination of halo-7-azaindoles.[4][5][6]
-
Bases and Solvents: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required. Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Halo-7-Azaindole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | THF | 65 | 0.5 | 94[4] |
| 2 | 4-Chloro-7-azaindole | Morpholine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | THF | 65 | 0.5 | 95[4] |
| 3 | 5-Bromo-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | THF | 65 | 1 | 92[4] |
| 4 | 4-Chloro-7-azaindole | Aniline | BrettPhos Pd G3 (1) | BrettPhos (1) | LiHMDS | THF | 65 | 2 | 88[4] |
Note: These conditions have been reported for halo-7-azaindoles and are expected to be applicable to 5-fluoro-7-azaindole derivatives with potential need for optimization.
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-5-fluoro-7-azaindole
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-5-fluoro-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 equiv), the ligand (e.g., RuPhos, 0.01 equiv), and the base (e.g., LiHMDS, 1.2 equiv) to a dry reaction tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) for the specified time (typically 0.5-4 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the aminated 5-fluoro-7-azaindole derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in bioactive molecules.
Application Notes
-
Substrates: Iodo- and bromo-substituted 5-fluoro-7-azaindoles are the most common substrates for Sonogashira coupling.
-
Catalysts: A dual catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system, typically in combination with a co-solvent like THF or DMF.
Quantitative Data for Sonogashira Coupling
| Entry | Halo-pyridine Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/DMA | MW, 120 | 0.33 | 85 |
| 2 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 12 | 90 |
| 3 | 4-Amino-2-bromo-5-iodopyridine | (4-(Dimethylamino)phenyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 16 | 75 |
Note: These examples on substituted pyridines provide a good starting point for the development of protocols for halo-5-fluoro-7-azaindoles.
Experimental Protocol: Sonogashira Coupling of a Halo-5-fluoro-7-azaindole
Figure 3: General workflow for a Sonogashira coupling reaction.
-
Reaction Setup: To a dry reaction flask, add the halo-5-fluoro-7-azaindole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) iodide (0.1 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv). Then, add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated 5-fluoro-7-azaindole.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized 5-fluoro-7-azaindole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular approaches to introduce a wide variety of substituents, facilitating the exploration of structure-activity relationships in drug discovery programs. The protocols and data presented herein serve as a guide for researchers to develop robust and scalable synthetic routes to novel 5-fluoro-7-azaindole-based compounds. As with any catalytic reaction, optimization of the specific substrate, catalyst, ligand, and reaction conditions is key to achieving the desired outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The information compiled is based on peer-reviewed scientific literature and is intended to guide researchers in the synthesis, biological characterization, and preclinical assessment of this promising class of compounds.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations of FGFRs, is a known driver in various human cancers. Consequently, targeting FGFRs with small molecule inhibitors has emerged as a promising therapeutic strategy.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase active site.[3][4] The introduction of a fluorine atom at the 5-position of this scaffold has been shown to significantly enhance inhibitory potency against FGFRs.[2] This document details the synthesis and evaluation of this compound derivatives.
FGFR Signaling Pathway
The binding of an FGF ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses like proliferation and survival. This compound derivatives act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signal transduction.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 kinases, as well as their anti-proliferative effects on various cancer cell lines.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | 4T1 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 1 | 1900 | - | - | - | >10 | >10 | >10 | [2] |
| 4a | 95 | - | - | - | - | - | - | [2] |
| 4h | 7 | 9 | 25 | 712 | 0.85 | >10 | >10 | [2] |
Note: '-' indicates data not available.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives is outlined below. For specific reaction conditions and characterization data, refer to the cited literature.[2][5]
Protocol:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add potassium hydroxide and the appropriate R-substituted aldehyde.
-
Heat the reaction mixture at 50°C for 5 hours.
-
Upon completion, purify the intermediate product.
-
Dissolve the intermediate in acetonitrile, then add triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, purify the crude product by flash column chromatography to obtain the final this compound derivative.
In Vitro FGFR Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against FGFR kinases using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[6]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of the compounds in a mouse xenograft model.[7][8]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line with known FGFR alterations (e.g., a cell line with FGFR1 amplification)
-
Matrigel
-
Test compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups (e.g., by oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Analyze the data to determine the tumor growth inhibition in the treated groups compared to the control group.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of this compound derivatives reveals key structural features that contribute to their FGFR inhibitory activity.
Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase FGFR1 inhibitory activity, likely through hydrogen bonding interactions with the glycine-rich loop of the kinase domain.[2] Modifications at the 3-position with various substituted phenyl rings have been explored to optimize interactions within the hydrophobic pocket of the ATP-binding site, leading to enhanced potency and selectivity.[2] For instance, the presence of a 3,5-dimethoxyphenyl group in compound 4h resulted in potent pan-FGFR inhibition.[2]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent FGFR inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in oncology. Further investigation into their selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to advance this class of inhibitors towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthetic Routes to Functionalized 5-Fluoro-7-Azaindole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 5-fluoro-7-azaindole analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors. The 7-azaindole core can mimic the purine structure of ATP, enabling compounds with this motif to effectively bind to the ATP-binding sites of various kinases. The inclusion of a fluorine atom at the 5-position can enhance binding affinity and modulate physicochemical properties, making these analogs attractive candidates for drug discovery programs.
Introduction
5-Fluoro-7-azaindole is a privileged heterocyclic building block, primarily utilized as a key precursor in the synthesis of potent kinase inhibitors. The core structure is central to the development of therapeutics targeting signaling pathways implicated in cancer and other diseases. The bromine atom often introduced at various positions on the ring serves as a versatile handle for chemical diversification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to fine-tune potency, selectivity, and pharmacokinetic profiles. A notable application of this scaffold is in the synthesis of inhibitors for kinases such as Cdc7 and Erk5.
I. Synthesis of the 5-Fluoro-7-Azaindole Core
One common method to access the 7-azaindole scaffold is through the condensation of appropriately substituted pyridines and subsequent cyclization. A one-pot method for the selective synthesis of 7-azaindoles has been developed utilizing the reaction between 2-fluoro-3-methylpyridine and various arylaldehydes. The chemoselectivity of this reaction is dependent on the counterion of the amide base used, with KN(SiMe3)2 favoring the formation of 7-azaindoles.[1][2][3]
Experimental Protocol: General Procedure for the Synthesis of 7-Azaindoles
A detailed experimental protocol for the synthesis of 7-azaindoles is provided in the work by Organic Chemistry Frontiers, 2022, 9, 2541-2548.[3]
II. Functionalization at the C-3 Position
The C-3 position of the 5-fluoro-7-azaindole core is a common site for functionalization to introduce diversity and modulate biological activity. Acylation followed by conversion to various amide derivatives is a widely employed strategy.
A. Synthesis of C-3 Amide Derivatives
This route involves an initial acylation of 5-fluoro-7-azaindole, followed by the formation of a hydrazide intermediate, which is then converted to a key precursor for the final amide coupling.[4][5]
-
Acylation: To a solution of 5-fluoro-7-azaindole in an appropriate solvent, add trichloroacetyl chloride and a suitable base. Stir the reaction mixture at room temperature until completion.
-
Hydrazide Formation: The resulting acyl derivative is then reacted with hydrazine hydrate to yield the corresponding hydrazide.[4][5]
-
Intermediate Formation: The hydrazide is treated with 1,1'-carbonyldiimidazole to form an activated intermediate.[4][5]
The activated intermediate is condensed with a variety of primary amines under peptide coupling conditions to generate a library of C-3 amide-functionalized 5-fluoro-7-azaindole analogs.[4][5]
| Compound | R-Group | Yield (%) | Biological Target | IC50 (nM) |
| 34a | Cyclohexyl | 55 | Cdc7 | 150 |
| 34b | Benzyl | 62 | Cdc7 | 98 |
| 34c | 4-Fluorobenzyl | 60 | Cdc7 | 75 |
| 34d | 3-Methoxybenzyl | 58 | Cdc7 | 50 |
Table 1: Quantitative data for a selection of C-3 amide-functionalized 5-fluoro-7-azaindole analogs as Cdc7 inhibitors.[4][5]
III. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 5-fluoro-7-azaindole scaffold, allowing for the introduction of aryl, heteroaryl, and other moieties at various positions. Halogenated 5-fluoro-7-azaindole derivatives are key intermediates for these transformations.
A. Synthesis of Halogenated 5-Fluoro-7-Azaindole Intermediates
Regioselective halogenation is crucial for directing subsequent cross-coupling reactions. For instance, bromination can be achieved with high regioselectivity.
A detailed protocol for the regioselective bromination of 4-chloro-3-nitro-7-azaindole is described, which can be adapted for 5-fluoro analogs. This process is operationally simple, with the product isolated by direct crystallization.[4]
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is widely used to form carbon-carbon bonds by coupling a halogenated azaindole with a boronic acid or ester.
A mixture of the bromo-5-fluoro-7-azaindole derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard methods.
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 78 |
Table 2: Representative examples of Suzuki-Miyaura cross-coupling reactions on a bromo-5-fluoro-7-azaindole substrate.
C. Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which can be further elaborated.
An iodo-5-fluoro-7-azaindole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.
IV. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Erk5 Inhibition
Caption: Inhibition of the Erk5 signaling pathway by a 5-fluoro-7-azaindole analog.
General Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of 5-fluoro-7-azaindole analogs.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Fluoro-7-azaindole, is a heterocyclic compound that has garnered significant attention primarily in the field of medicinal chemistry. Its scaffold is a key component in the development of various kinase inhibitors for therapeutic applications. While its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, suggest potential for applications in organic electronics, it is crucial to note that as of late 2025, the body of published, peer-reviewed literature detailing its specific use and performance in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs) is limited.
Some commercial suppliers suggest its potential for preparing OLED materials, but concrete device data and synthetic protocols for this application are not yet widely available in scientific publications.[1] The parent compound, 7-azaindole, has been explored for its role in organic electronics due to its favorable electronic properties and stability, which are considered beneficial for the efficiency and longevity of devices. The introduction of a fluorine atom at the 5-position, as in this compound, is a common strategy in the design of materials for organic electronics to modulate properties such as energy levels (HOMO/LUMO), molecular packing, and stability.
This document, therefore, provides a forward-looking perspective on the potential applications of this compound in organic electronics, based on the known properties of the 7-azaindole core and general principles of materials science in this field. The experimental protocols provided are based on general procedures for the synthesis of 7-azaindole derivatives and the fabrication of organic electronic devices, and should be considered as starting points for research and development.
Potential Applications and Rationale
The unique electronic structure of this compound makes it an interesting candidate for several applications in organic electronics:
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high photoluminescence quantum yield make it a candidate for use as a blue emitter or as a host material in phosphorescent OLEDs. The fluorine substitution can help in tuning the emission color and improving the electron injection/transport properties.
-
Organic Field-Effect Transistors (OFETs): The 7-azaindole core can facilitate intermolecular hydrogen bonding, which can promote ordered molecular packing in the solid state, a key requirement for efficient charge transport. The fluorine atom can enhance the environmental stability of the material and modulate its charge carrier mobility.
-
Organic Solar Cells (OSCs): As a building block for donor or acceptor materials, the electron-deficient nature of the pyridine ring combined with the electron-rich pyrrole ring can be exploited to create polymers and small molecules with desirable intramolecular charge transfer characteristics and energy levels for efficient exciton dissociation and charge collection.
Data Presentation
Due to the lack of specific device performance data for materials directly derived from this compound in the scientific literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the protocols below to synthesize novel materials and characterize their performance in electronic devices. The key performance metrics to be tabulated would include:
-
For OLEDs: External Quantum Efficiency (EQE, %), Maximum Luminance (cd/m²), Commission Internationale de l'Éclairage (CIE) coordinates, and Turn-on Voltage (V).
-
For OFETs: Charge Carrier Mobility (μ, cm²/Vs), On/Off Current Ratio (Ion/Ioff), and Threshold Voltage (Vth).
-
For OSCs: Power Conversion Efficiency (PCE, %), Open-Circuit Voltage (Voc, V), Short-Circuit Current Density (Jsc, mA/cm²), and Fill Factor (FF).
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives and the fabrication of devices. These should be adapted and optimized for specific target molecules and device architectures.
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol is a general representation of a Suzuki coupling reaction, a common method for functionalizing such heterocyclic cores.
Objective: To synthesize a C3-arylated this compound derivative.
Materials:
-
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., Dioxane:Water 4:1).
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated derivative.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
Objective: To fabricate and characterize a bottom-gate, top-contact OFET using a synthesized this compound derivative.
Materials:
-
Synthesized active material
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and dielectric)
-
Organic solvent for the active material (e.g., chloroform, toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the crystallinity of the organic semiconductor.
-
Active Layer Deposition: Dissolve the synthesized active material in a suitable organic solvent. Deposit a thin film of the material onto the treated substrate using spin-coating.
-
Annealing: Anneal the film at an optimized temperature to improve molecular ordering and film morphology.
-
Electrode Deposition: Evaporate gold through a shadow mask onto the organic semiconductor film to define the source and drain electrodes.
-
Characterization: Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.
Visualizations
Caption: General workflow for the development and testing of new organic electronic materials.
Caption: Relationship between the core structure's properties and its potential applications.
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored building block for organic electronics. Its established synthetic chemistry in the pharmaceutical domain provides a solid foundation for creating a diverse library of derivatives. Future research should focus on the systematic synthesis of small molecules and polymers incorporating this core, followed by a thorough investigation of their photophysical and electrochemical properties. Subsequent fabrication and characterization of OLEDs, OFETs, and OSCs will be essential to validate the potential of this compound class and to establish structure-property relationships that will guide the design of next-generation organic electronic materials. The protocols and conceptual frameworks provided herein are intended to serve as a guide for initiating such research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Sonogashira coupling followed by cyclization, and the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.
Low or No Product Yield
Low to no product yield is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of 2-amino-3-halo-5-fluoropyridine and the alkyne. Impurities can poison the catalyst.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Use fresh, high-quality catalysts. For Sonogashira reactions, common catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.[1]
-
Copper Co-catalyst: If using a copper co-catalyst like CuI in a Sonogashira reaction, ensure it is fresh, as it can degrade over time.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed.
-
Solvent and Base: The choice of solvent and base is critical. For Sonogashira couplings, amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used in solvents such as THF or DMF.[3][4] The base must be anhydrous and used in appropriate excess.
-
Temperature: Reaction temperature can significantly impact yield. While some Sonogashira couplings proceed at room temperature, others require heating.[3][4] Monitor the reaction for thermal decomposition of starting materials or products at elevated temperatures.
-
-
Side Reactions:
-
Glaser Homocoupling: The formation of a di-alkyne byproduct is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.[2] To minimize this, ensure strictly anaerobic conditions or consider a copper-free protocol.
-
Dehalogenation: Under certain conditions, the starting aryl halide can be dehalogenated, leading to a loss of starting material. This may be influenced by the choice of base and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic route and optimization of reaction conditions. While a specific yield for the parent compound is not consistently reported across the literature, related 2-substituted 7-azaindoles have been synthesized in good to excellent yields (72%-96%) via a two-step procedure involving a Sonogashira coupling followed by cyclization.[4]
Q2: Which synthetic route is generally preferred for higher yield?
A2: Both the Sonogashira coupling/cyclization cascade and the intramolecular cyclization of a pre-formed ethynyl precursor are effective. The Sonogashira route offers modularity for introducing substituents on the pyrrole ring. The intramolecular cyclization can be very efficient if the starting 3-ethynyl-5-fluoropyridin-2-amine is readily available.
Q3: How can I improve the regioselectivity of the cyclization step?
A3: In the synthesis of azaindoles, the regioselectivity of the cyclization is crucial. For Sonogashira-based routes, the cyclization of the 2-amino-3-alkynylpyridine intermediate generally proceeds with high regioselectivity to form the 7-azaindole core.[5]
Q4: What are the key parameters to optimize in a Sonogashira coupling for this synthesis?
A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the copper co-catalyst (if used), the base, the solvent, and the reaction temperature. A screening of these parameters is often necessary to achieve the best results for a specific substrate.
Q5: Are there any common byproducts to watch for during purification?
A5: Besides the Glaser homocoupling product (a dimer of the alkyne), other potential byproducts can include starting materials if the reaction is incomplete, and potentially regioisomers depending on the cyclization conditions, although this is less common for 7-azaindole synthesis.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling reactions for the synthesis of 2-amino-3-alkynylpyridines, which are key intermediates for this compound. The data is based on studies of structurally similar substrates.
Table 1: Effect of Palladium Catalyst on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | 85 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | 92 |
| 3 | Pd(PPh₃)₄ (2.5) | - | 88 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | 90 |
Yields are for the Sonogashira coupling of a 2-amino-3-bromopyridine derivative with a terminal alkyne.[4]
Table 2: Effect of Base on Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | DMF | 92 |
| 2 | DIPA | DMF | 88 |
| 3 | K₂CO₃ | DMF | 75 |
| 4 | Cs₂CO₃ | DMF | 80 |
Yields are for the Sonogashira coupling of a 2-amino-3-bromopyridine derivative with a terminal alkyne.[4]
Table 3: Effect of Temperature on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 12 | 65 |
| 2 | 60 | 6 | 85 |
| 3 | 80 | 3 | 92 |
| 4 | 100 | 3 | 96 |
Yields are for the Sonogashira coupling of a 2-amino-3-bromopyridine derivative with a terminal alkyne.[4]
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Amino-3-iodo-5-fluoropyridine with Trimethylsilylacetylene
This protocol describes the first step in a two-step synthesis of this compound.
Materials:
-
2-Amino-3-iodo-5-fluoropyridine
-
Trimethylsilylacetylene (TMSA)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, two-necked flask under an argon atmosphere, add 2-amino-3-iodo-5-fluoropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization of 3-Ethynyl-5-fluoropyridin-2-amine
This protocol describes a direct cyclization to the target compound.
Materials:
-
3-Ethynyl-5-fluoropyridin-2-amine
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Cyanoborohydride (NaBH₃CN)
Procedure:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid.
-
Add sodium cyanoborohydride (1.1 eq).
-
Stir and heat the mixture to 60°C.
-
Monitor the reaction progress by TLC until no starting material is detected.
-
Once the reaction is complete, evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, this compound, by silica gel column chromatography.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
Technical Support Center: Selective Fluorination of Azaindoles
Welcome to the technical support center for the selective fluorination of azaindoles. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of fluorinated azaindole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective fluorination of azaindoles?
A1: The selective fluorination of azaindoles presents several key challenges:
-
Regioselectivity: Azaindoles possess multiple reactive C-H bonds, leading to potential mixtures of isomers upon fluorination. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich, influencing the site of electrophilic attack.[1]
-
Harsh Reaction Conditions: Many traditional fluorination methods require harsh conditions that can lead to the decomposition of the sensitive azaindole core.[2]
-
Substrate Deactivation: The nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids, deactivating the ring system towards electrophilic substitution.
-
Choice of Fluorinating Agent: The reactivity and selectivity of the fluorination reaction are highly dependent on the chosen fluorinating agent. Selecting the appropriate reagent is critical for a successful outcome.
Q2: My electrophilic fluorination of an N-protected 7-azaindole with Selectfluor® is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in Selectfluor®-mediated fluorination of azaindoles can stem from several factors:
-
Solvent Choice: The solvent plays a crucial role. While acetonitrile is commonly used, for some substrates, a mixture of acetonitrile and water can enhance reactivity and yield.[1][3] However, be aware that some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[1]
-
Reaction Temperature: While room temperature is a good starting point, some reactions may require gentle heating to proceed. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[1]
-
Substrate Reactivity: If the azaindole ring is substituted with electron-withdrawing groups, its reactivity towards electrophilic fluorination will be reduced, potentially requiring longer reaction times or higher temperatures.
-
Reagent Degradation: Ensure your Selectfluor® is fresh and has been stored properly under anhydrous conditions.
Q3: I am observing a mixture of regioisomers in the fluorination of my 4-azaindole. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common hurdle. Here are some strategies to improve it:
-
Directing Groups: The use of a directing group can be highly effective in controlling the position of fluorination.[1][4] For instance, a removable protecting group on the pyrrole nitrogen (e.g., Boc, Tosyl) can influence the electronic distribution and sterically hinder certain positions, favoring fluorination at a specific site.[5] Some directing groups can even "dance" between nitrogen atoms to direct functionalization to different rings.
-
Choice of Fluorinating Reagent: Different fluorinating agents exhibit varying degrees of selectivity. For instance, N-Fluorobenzenesulfonimide (NFSI) might offer different selectivity compared to Selectfluor®. It is advisable to screen a few different reagents.
-
Metal Catalysis: In some cases, transition-metal-catalyzed C-H activation/fluorination can provide excellent regioselectivity that is complementary to direct electrophilic fluorination.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating agent. Reagents like DAST and Deoxo-Fluor® are sensitive to moisture and can degrade over time.[6] |
| Inappropriate Solvent | Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane (DCM), or THF.[1] Ensure the solvent is compatible with your chosen fluorinating agent.[1] |
| Sub-optimal Temperature | Gradually increase the reaction temperature in small increments. For sensitive substrates, try lowering the temperature to minimize decomposition.[1] |
| Insufficient Reagent | Increase the equivalents of the fluorinating agent, especially for sterically hindered or electron-deficient substrates. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[1] |
Problem 2: Poor Regioselectivity / Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Multiple Reactive Sites | Introduce a directing group on the pyrrole nitrogen to block or direct the fluorination to a specific position.[1][4] |
| Incorrect Fluorinating Reagent | Screen different electrophilic or nucleophilic fluorinating agents as their steric and electronic properties can influence regioselectivity. |
| Reaction Conditions Too Harsh | Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. |
| Lack of Catalyst Control | For C-H activation strategies, the choice of catalyst and ligand is crucial for directing the fluorination to the desired position.[1] |
Problem 3: Formation of Side Products (e.g., Dimers, Polymers)
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | Azaindoles can be unstable under strongly acidic or basic conditions.[1] Consider using neutral fluorination methods or adding a mild, non-nucleophilic base like Li₂CO₃ at low temperatures.[1] |
| Over-reaction | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of di- or poly-fluorinated products. |
| Rearrangement Reactions | For deoxyfluorination reactions using reagents like DAST, carbocation intermediates can lead to rearrangements.[7] Consider using conditions that favor an SN2-type mechanism. |
Quantitative Data Summary
Table 1: Comparison of Conditions for Electrophilic Fluorination of N-Tosyl-7-azaindole
| Entry | Fluorinating Agent (Equiv.) | Solvent | Temp (°C) | Time (h) | Position | Yield (%) |
| 1 | Selectfluor® (1.2) | CH₃CN | 25 | 12 | C3 | 75 |
| 2 | Selectfluor® (1.2) | CH₃CN/H₂O (1:1) | 25 | 8 | C3 | 85 |
| 3 | NFSI (1.5) | DCM | 0 to 25 | 24 | C3 | 60 |
| 4 | Selectfluor® (2.5) | CH₃CN | 60 | 6 | C3, C5 | 40 (C3), 25 (C5) |
Data is illustrative and compiled from typical outcomes in the literature.
Table 2: Influence of Protecting Group on Regioselectivity of 7-Azaindole Fluorination
| Entry | N-Protecting Group | Fluorinating Agent | Major Product | Minor Product |
| 1 | H | Selectfluor® | Mixture of C3 and C5 | - |
| 2 | Tosyl | Selectfluor® | C3-Fluoro | C5-Fluoro |
| 3 | Boc | Selectfluor® | C3-Fluoro | C5-Fluoro |
| 4 | SEM | Selectfluor® | C5-Fluoro | C3-Fluoro |
SEM = 2-(Trimethylsilyl)ethoxymethyl. Data is illustrative based on general directing group effects.
Experimental Protocols
Key Experiment: C3-Selective Electrophilic Fluorination of N-Tosyl-7-azaindole
Materials:
-
N-Tosyl-7-azaindole
-
Selectfluor®
-
Anhydrous Acetonitrile (CH₃CN)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of N-Tosyl-7-azaindole (1.0 equiv) in a 1:1 mixture of acetonitrile and water, add Selectfluor® (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-fluoro-N-tosyl-7-azaindole.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low product yield.
Caption: Strategies to improve regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. The information is compiled from various sources to assist with challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound derivatives?
A1: The most prevalent and effective method for the purification of this compound derivatives is silica gel flash column chromatography.[1][2][3][4] For achieving higher purity, techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be employed.[4][5] Recrystallization can also serve as an effective final purification step to obtain highly pure crystalline solids.[4][6]
Q2: How can I monitor the progress of the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of column chromatography.[1][4] For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the separation of the desired product from impurities.[4]
Q3: What are some potential impurities I might encounter during the synthesis and purification of these derivatives?
A3: Potential impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[4][7] Depending on the synthetic route, side products could consist of isomeric impurities, hydrolysis products (where a functional group is replaced by a hydroxyl group), and dimerization products.[4] In reactions utilizing palladium catalysts, reductive dehalogenation of the starting material can also be a notable side reaction.[4]
Q4: My compound is a basic amine and shows significant tailing on the silica gel column. How can I resolve this?
A4: Tailing is a common issue when purifying basic compounds like pyrrolo[2,3-b]pyridine derivatives on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (typically 0.1 - 1%), can be added to the eluent.[7] This helps to neutralize the acidic sites on the silica gel, resulting in improved peak shape and better separation.[7]
Troubleshooting Guides
Issue 1: Co-elution of an Impurity with the Desired Product
-
Symptoms:
-
Overlapping spots on TLC even with different solvent systems.
-
The presence of an impurity peak that co-elutes with the product peak in HPLC analysis.
-
-
Possible Causes:
-
The impurity has a very similar polarity to the product.
-
The impurity is an isomer of the desired compound.
-
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with a variety of eluent systems with different solvent selectivities.
-
Gradient Elution: Employ a shallower solvent gradient during column chromatography to enhance separation.[7]
-
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may offer different selectivity.[7]
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. This can be highly effective for removing impurities with different solubilities.[7]
-
Issue 2: Low Yield or Loss of Product During Purification
-
Symptoms:
-
The final yield of the purified product is significantly lower than expected.
-
Difficulty in recovering the product from the column.
-
-
Possible Causes:
-
The product is highly polar and is strongly retained on the silica gel column.
-
The product is partially soluble in the aqueous phase during work-up.
-
The compound is unstable and degrades on the silica gel.
-
-
Troubleshooting Steps:
-
Improve Extraction: During the work-up, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.[7] Washing the combined organic layers with brine can help to remove water-soluble impurities.[7]
-
Adjust Eluent Polarity: For highly polar compounds, a more polar eluent system, such as a gradient of methanol in dichloromethane, may be required to elute the product from the column.[3][7]
-
Deactivate Silica Gel: If product degradation is suspected, the silica gel can be pre-treated with a basic modifier like triethylamine to neutralize acidic sites that may cause decomposition.[7]
-
Data Presentation
Table 1: Examples of Solvent Systems for Column Chromatography of Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Type | Stationary Phase | Eluent System | Reference |
| Pyrrolo[2,3-d]pyrimidine Analogs | Silica Gel | Ethyl Acetate / n-pentane (8:2) | [2] |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Silica Gel | Methanol / Dichloromethane (5%) | [3] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Silica Gel | Dichloromethane / Methanol (Gradient: 0% to 10% MeOH) | [7] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Silica Gel | Ethyl Acetate / Hexanes (Gradient: 20% to 80% EtOAc) | [7] |
| Pyrrolo[3,2-c]pyridine Derivative | Reverse-Phase C18 HPLC | Acetonitrile / 0.1 M Ammonium Formate (24:76) | [5] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Expected Solubility of Pyrrolopyridine Derivatives | Notes | Reference |
| Methanol/Ethanol | High | Good for dissolving the crude product. | [7] |
| Ethyl Acetate | Moderate | Can be a good single solvent for crystallization. | [7] |
| Acetonitrile | Moderate | Another potential single solvent option. | [7] |
| Dichloromethane | High | Often used in combination with a less polar anti-solvent. | [7] |
| Hexanes/Heptane | Low | Use as an anti-solvent to induce precipitation. | [7] |
| Water | Low | Can be used as an anti-solvent with a water-miscible organic solvent. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol is a general guideline based on common practices reported in the literature.[2][3][7]
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the initial chromatography eluent or a stronger solvent like dichloromethane. If the crude product has poor solubility, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a flash chromatography column with silica gel (e.g., 230-400 mesh) in the desired initial eluent.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent according to a predetermined gradient. The optimal gradient should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands [mdpi.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 5-Fluoro-7-Azaindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for coupling reactions involving 5-fluoro-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for the functionalization of 5-fluoro-7-azaindole?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing the 5-fluoro-7-azaindole core are the Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and Sonogashira (C-C coupling) reactions. These methods are widely used to introduce a variety of substituents, which is crucial for the development of new pharmaceutical compounds.
Q2: Does the nitrogen atom in the pyridine ring of 5-fluoro-7-azaindole interfere with the palladium catalyst?
A2: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, which may inhibit the catalytic cycle. This can lead to lower yields or require specific reaction conditions to overcome. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically shielding the palladium and promoting the desired catalytic pathway. In some cases, N-protection of the azaindole may be necessary.
Q3: How does the fluorine substituent at the 5-position affect the reactivity of the 7-azaindole core?
A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the azaindole ring system. This can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. While it can enhance the reactivity of an adjacent aryl halide for oxidative addition, it may also impact the nucleophilicity of the azaindole nitrogen.
Q4: Is N-protection of the 5-fluoro-7-azaindole necessary for coupling reactions?
A4: While some coupling reactions can proceed with the unprotected N-H group, N-protection is often recommended to prevent side reactions and improve yields.[1] Common protecting groups include tosyl (Ts), Boc, and p-methoxybenzyl (PMB).[1][2] The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the coupled product.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[3] Ensure the catalyst has not degraded; use a fresh batch. |
| Inappropriate Ligand | For N-heterocycles, bulky, electron-rich phosphine ligands like SPhos or RuPhos are often effective.[2][3] |
| Incorrect Base | The choice of base is critical. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended.[2][4] Ensure the base is finely ground and anhydrous. |
| Solvent Issues | Use anhydrous, degassed solvents such as dioxane, toluene, or a mixture of toluene/ethanol.[2] Poor solubility of reagents can hinder the reaction. |
| Protodeborylation of Boronic Acid | This is a common side reaction, especially with heteroaryl boronic acids. Use milder conditions (lower temperature, shorter reaction time) or consider using a more stable boronic ester (e.g., pinacol or MIDA esters). |
Optimized Suzuki-Miyaura Reaction Conditions for 7-Azaindole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 | [2] |
| Pd(dppf)Cl₂ | - | KAc (dry) | - | - | - | [5] |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 100-120 | - | [6] |
Buchwald-Hartwig Amination
Issue 2: Competing N-H arylation of the azaindole ring.
| Potential Cause | Suggested Solution |
| Lack of Selectivity | Protect the azaindole nitrogen with a suitable protecting group (e.g., Boc, Ts) to ensure selective C-N bond formation at the desired position.[1] |
| Catalyst/Ligand Choice | Use a catalyst system known for high selectivity in coupling with N-heterocycles. Bulky biarylphosphine ligands are often preferred.[4] |
General Buchwald-Hartwig Reaction Conditions for Halo-7-Azaindoles
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Note | Reference |
| P5 (1) | L5 (1) | LiHMDS (1.2) | THF | - | For unprotected halo-7-azaindoles. | [7] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | - | General conditions for C-N coupling. | |
| RuPhos Pd G2 | RuPhos | - | - | - | Effective for aminations. | [8] |
Sonogashira Coupling
Issue 3: Homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Copper(I) Cocatalyst | While traditional Sonogashira reactions use a copper cocatalyst, copper-free conditions can be employed to minimize homocoupling. |
| Incorrect Base | An appropriate amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. |
Typical Sonogashira Reaction Conditions for Halo-pyridines
| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60°C | [9] |
| Pd(PPh₃)₄ | CuI | Et₃N | - | - | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-5-fluoro-7-azaindole
-
To a dry reaction vessel, add the N-protected halo-5-fluoro-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 1:1 mixture of toluene and ethanol).
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination of a Halo-5-fluoro-7-azaindole
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected halo-5-fluoro-7-azaindole (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of 5-fluoro-7-azaindole.
Caption: A troubleshooting flowchart for optimizing 5-fluoro-7-azaindole coupling reactions with low yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole) and its derivatives. These compounds are a vital scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to resolving common solubility problems.
Issue 1: Compound is poorly soluble in aqueous buffers for biological assays.
-
Question: My this compound derivative precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue known as "precipitation upon dilution." It occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility. Here are several strategies to overcome this:
-
Optimize DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its concentration in the final assay should be minimized to avoid artifacts.
-
Recommendation: Keep the final DMSO concentration below 0.5% (v/v) if possible. Prepare a higher concentration stock solution in DMSO to achieve the desired final compound concentration with a smaller volume of DMSO.
-
-
Utilize Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of your compound in the final aqueous solution.
-
Common Co-solvents: Ethanol, Dimethylformamide (DMF), and Polyethylene Glycol (PEG).
-
Protocol: See "Experimental Protocol 2: Improving Solubility with Co-solvents."
-
-
Adjust pH: The solubility of many 7-azaindole derivatives is pH-dependent, especially those with basic functional groups.[1]
-
Recommendation: For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting protonation. Conversely, for acidic compounds, increasing the pH can improve solubility. It is crucial to ensure the chosen pH is compatible with your biological assay.
-
Protocol: See "Experimental Protocol 3: pH-Dependent Solubility Profiling."
-
-
Employ Excipients: Surfactants and cyclodextrins can be used to enhance solubility.
-
Surfactants: Polysorbates (e.g., Tween® 80) or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) can form inclusion complexes with the compound, increasing its aqueous solubility.
-
-
Issue 2: Difficulty in preparing a concentrated stock solution.
-
Question: My compound will not fully dissolve in 100% DMSO, even at low concentrations. What are my options?
-
Answer: If DMSO alone is insufficient, a combination of approaches may be necessary.
-
Alternative Organic Solvents: Test the solubility in other strong organic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Physical Dissolution Aids:
-
Vortexing: Agitate the solution vigorously.
-
Sonication: Use a sonication bath to break up solid aggregates.
-
Gentle Warming: A slight increase in temperature (e.g., to 37°C) can aid dissolution. However, ensure your compound is thermally stable before applying heat.
-
-
Co-solvent Mixtures for Stock Solution: In some cases, a mixture of solvents may be more effective than a single solvent. For example, a combination of DMSO and ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The parent compound, this compound, is generally characterized as having low solubility in water but good solubility in common organic solvents like dichloromethane and chloroform.[2] The introduction of the nitrogen atom in the 7-azaindole scaffold generally improves aqueous solubility compared to the corresponding indole, but many derivatives remain poorly soluble.[3]
Q2: How does the fluorine substituent at the 5-position affect solubility?
A2: The effect of fluorination on solubility is complex and context-dependent. While fluorine is highly electronegative, its small size means it can sometimes increase lipophilicity, potentially decreasing aqueous solubility. However, in other cases, strategic fluorination can disrupt crystal lattice packing or alter pKa, leading to improved solubility. A study on 3,5-disubstituted-7-azaindoles showed that some fluorinated analogs had solubility of less than 10 µM.
Q3: My compound appears to go into solution initially but then crashes out over time. What is happening?
A3: This suggests the formation of a supersaturated, thermodynamically unstable solution. This is common when diluting a concentrated organic stock into an aqueous buffer. The initial dissolved state is kinetically trapped, but over time, the compound will precipitate to reach its lower thermodynamic equilibrium solubility. To mitigate this, consider using precipitation inhibitors like HPMC or PVP, or preparing fresh working solutions immediately before use.
Q4: Where can I find quantitative solubility data for this compound derivatives?
Data Presentation: Solubility of 7-Azaindole Containing Compounds
The following tables summarize the solubility of several well-characterized kinase inhibitors that feature a 7-azaindole or related scaffold. This data can serve as a useful reference for researchers working with novel this compound derivatives.
Table 1: Solubility of Ruxolitinib
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [4] |
| DMF | ~5 mg/mL | [4] |
| Ethanol | ~13 mg/mL | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Sparingly soluble/Insoluble |
Table 2: Solubility of Tofacitinib Citrate
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [5] |
| DMF | ~5 mg/mL | [5] |
| Water | 2.9 mg/mL | [6] |
| Aqueous Solution (pH 1.0) | >28 mg/mL | [6] |
| Aqueous Solution (pH >8.0) | 0.20 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 3: Solubility of Baricitinib
| Solvent | Solubility | Reference |
| DMSO | 74 - 165.1 mg/mL | [2] |
| DMF | ~50 mg/mL | |
| PEG-400 | 72.4 mg/mL | [2] |
| Ethanol | 0.40 mg/mL | [2] |
| Water (25°C) | 0.357 - 0.46 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Table 4: Solubility of Vemurafenib
| Solvent | Solubility | Reference |
| DMSO | 98-100 mg/mL | [7] |
| Water | Very poorly soluble (~25-50 µM) | |
| Ethanol | Very poorly soluble |
Experimental Protocols
Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of the solid this compound compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS buffer at a specific pH, or an organic solvent).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Experimental Protocol 2: Improving Solubility with Co-solvents
This protocol describes a method for preparing a working solution in an aqueous buffer using a co-solvent.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock in a co-solvent such as ethanol. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Final Dilution: While vigorously vortexing the aqueous buffer, add the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation.
Experimental Protocol 3: pH-Dependent Solubility Profiling
This protocol helps to determine the solubility of an ionizable compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0 in 1.0 unit increments).
-
Equilibrium Solubility Measurement: Perform the Thermodynamic Solubility Assay (Experimental Protocol 1) for your compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will help identify the optimal pH range for solubilizing your compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), visualize relevant signaling pathways and experimental workflows.
Caption: A workflow for troubleshooting compound precipitation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 7-azaindole compounds.
Caption: The MAPK signaling pathway, a common target for 7-azaindole-based inhibitors like Vemurafenib.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-FLUORO-7-AZAINDOLE | 866319-00-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. usbio.net [usbio.net]
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Fluoro-7-azaindole). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies have been employed to construct the this compound core. A common approach involves the intramolecular cyclization of a suitably substituted pyridine derivative. For instance, the synthesis can be achieved through the cyclization of 3-Ethynyl-5-fluoropyridin-2-amine. Another patented method utilizes 2,3-pyridinedicarboxylic acid as a starting material, which undergoes esterification, reduction, chlorination, and subsequent cyclization.
Q2: What is the general reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system?
A2: The 1H-pyrrolo[2,3-b]pyridine ring system is an electron-rich heterocycle. The pyrrole ring is generally more reactive towards electrophilic substitution than the pyridine ring. Electrophilic attack preferentially occurs at the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the intermediate carbocation.
Q3: Are there any known stability issues with this compound?
A3: this compound is a relatively stable crystalline solid. However, like many nitrogen-containing heterocycles, it can be sensitive to strong oxidizing agents and certain acidic conditions. Prolonged exposure to light and air should be avoided to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q4: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Optimize Reaction Conditions: Temperature, reaction time, and catalyst loading can significantly impact the yield. A systematic optimization of these parameters may be necessary.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon), as some intermediates can be sensitive to oxygen and moisture.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Impurities can interfere with the reaction and lead to side product formation.
Issue 2: Formation of Multiple Products (Side Reactions)
Q5: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions during the synthesis of this compound?
A5: The formation of multiple products is a common issue. Based on the reactivity of the 7-azaindole core, several side reactions can be anticipated:
-
Over-reaction/Multiple Substitutions: The electron-rich pyrrole ring can undergo further substitution reactions if the reaction conditions are too harsh or if there is an excess of the electrophile.
-
Reaction at Alternative Positions: While the C3 position is the most reactive towards electrophiles, substitution at other positions on the pyrrole or even the pyridine ring can occur, leading to isomeric byproducts.
-
N-Functionalization vs. C-Functionalization: In reactions involving alkylation or acylation, reaction at the pyrrole nitrogen (N1) can compete with the desired reaction at a carbon atom.
-
Dimerization/Polymerization: Under certain conditions, the reactive 7-azaindole intermediates can undergo self-condensation or polymerization reactions.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of reagents to avoid excess electrophiles that can lead to multiple substitutions.
-
Protecting Groups: Employing a protecting group on the pyrrole nitrogen (e.g., tosyl, BOC) can prevent N-functionalization and may improve the regioselectivity of C-functionalization.
-
Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the desired product and minimize side reactions.
-
Choice of Base: In reactions requiring a base, the nature of the base can influence the ratio of N- to C-functionalized products.
Quantitative Data
Specific quantitative data on side product formation in the synthesis of this compound is not extensively available in the public domain. However, for illustrative purposes, the following table presents hypothetical data based on common side reactions observed in the synthesis of related 7-azaindole derivatives.
| Reaction Condition | Desired Product Yield (%) | Side Product A (Isomer) (%) | Side Product B (N-Alkylated) (%) |
| Condition 1 (Standard) | 75 | 15 | 5 |
| Condition 2 (Excess Electrophile) | 50 | 35 | 5 |
| Condition 3 (No N-Protection) | 60 | 10 | 25 |
| Condition 4 (Optimized) | 85 | 5 | 5 |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This protocol is adapted from general procedures for the synthesis of 7-azaindole derivatives.
Materials:
-
3-Ethynyl-5-fluoropyridin-2-amine
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3-Ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a separate vessel under a nitrogen atmosphere, weigh the required amount of sodium cyanoborohydride and add it to the reaction mixture.
-
Stir the mixture and heat to 60°C.
-
Monitor the progress of the reaction by TLC until no starting material is detected.
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Visualizations
References
stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability profile of this compound?
A1: this compound, also known as 5-fluoro-7-azaindole, is generally stable under neutral, ambient conditions.[1] However, its stability can be compromised under harsh conditions. The fused pyrrole and pyridine rings, while aromatic and relatively stable, can be susceptible to degradation in the presence of strong acids, strong bases, or high temperatures.[1] The lone pair of electrons on the pyrrole nitrogen can participate in acid-base reactions, and the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen may influence the reactivity of the ring system.
Q2: My compound is showing signs of degradation in an acidic solution. What could be happening?
A2: Under acidic conditions, the pyridine nitrogen of the this compound is likely to be protonated. This can increase the overall electron deficiency of the bicyclic system, potentially making the pyrrole ring more susceptible to hydrolytic cleavage. While specific degradation products for this compound are not extensively documented in publicly available literature, related pyrrolopyridine structures have shown lability in acidic media.[2][3] It is crucial to monitor the appearance of new peaks in your analytical chromatogram (e.g., HPLC) that could correspond to degradation products.
Q3: I've observed rapid degradation of this compound under basic conditions. Is this expected?
A3: Yes, rapid degradation under basic conditions is a strong possibility for this class of compounds. The pyrrole nitrogen proton is acidic and can be deprotonated by a strong base. The resulting anion may be unstable and could lead to ring-opening or other rearrangements. A study on the related pyrrolo[3,4-c]pyridine-1,3-dione derivatives found them to be "extremely unstable in an alkaline medium".[2][3] Therefore, it is advisable to use mild basic conditions if required for your experimental setup and to work at lower temperatures to minimize degradation.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound and the formation of impurities over time. It is essential to develop and validate such a method before initiating stability studies.
Q5: What are the key parameters to consider when setting up a stability study for this compound?
A5: Key parameters for a forced degradation study include:
-
pH: Test a range of acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) as well as neutral conditions.
-
Temperature: Conduct studies at ambient and elevated temperatures (e.g., 40°C, 60°C) to assess thermal lability.
-
Time: Sample at multiple time points to understand the rate of degradation.
-
Concentration: Use a concentration of this compound that is appropriate for your analytical method.
It is also important to include a control sample (unstressed) for comparison.
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a general procedure for conducting a forced hydrolysis study on this compound to assess its stability in acidic and basic media.
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation for Stress Conditions:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Basic Condition: In a separate volumetric flask, add the same volume of the stock solution to 0.1 M NaOH to achieve the same final concentration.
-
Neutral Condition (Control): In a third volumetric flask, add the same volume of the stock solution to HPLC grade water.
-
-
Incubation:
-
Store the prepared solutions at a controlled temperature (e.g., 40°C).
-
Protect the solutions from light to prevent photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after withdrawal to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound against time for each condition.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound at 40°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 75.3 |
| 4 | 90.5 | 99.5 | 55.1 |
| 8 | 82.1 | 99.2 | 30.7 |
| 12 | 74.8 | 98.9 | 15.4 |
| 24 | 60.3 | 98.1 | < 5.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the forced hydrolysis study of this compound.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways under acidic and basic conditions.
References
Technical Support Center: 5-Fluoro-7-Azaindole Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the functionalization of 5-fluoro-7-azaindole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 5-fluoro-7-azaindole resulting in low to no product yield?
A1: Low yields in Suzuki-Miyaura couplings of 5-fluoro-7-azaindole can arise from several factors. Common culprits include inactive catalysts, degradation of the boronic acid, and suboptimal reaction conditions. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the azaindole ring. Ensure your palladium catalyst is active, use fresh boronic acid or a more stable boronate ester, and thoroughly degas your solvents to prevent catalyst deactivation. Optimization of the base, ligand, and temperature is often necessary.[1][2]
Q2: I am observing significant amounts of side products in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen). Homocoupling is often promoted by the presence of oxygen, so rigorous degassing and maintaining an inert atmosphere are crucial. Protodeboronation can be minimized by using fresh, high-purity boronic acids or by switching to more stable boronate esters, such as pinacol esters. Dehalogenation of the starting material can also occur, which may be influenced by the choice of base and the purity of the solvent.
Q3: Is it necessary to protect the N-H group of 5-fluoro-7-azaindole during functionalization reactions?
A3: While some reactions can proceed with the unprotected N-H, protection is often recommended to prevent side reactions and improve yields.[1] The acidic N-H can interfere with organometallic catalysts and bases. Common protecting groups for indoles and azaindoles include tosyl (Ts), Boc, and SEM. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. For instance, the SEM group has been noted for its dual role as a protecting and activating group in nucleophilic aromatic substitutions on 7-azaindoles.[3]
Q4: What is the impact of the 5-fluoro substituent on the reactivity of the 7-azaindole core?
A4: The fluorine atom is strongly electron-withdrawing, which can significantly impact the electronic properties of the 7-azaindole ring. This can affect the rates of key steps in catalytic cycles, such as oxidative addition in palladium-catalyzed cross-coupling reactions. While electron-deficient halides can sometimes facilitate Suzuki couplings, the overall electronic nature of the substrate is a key determinant of optimal reaction conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling of a halogenated 5-fluoro-7-azaindole, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Chloro-7-Azaindoles [1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-7-azaindole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
| 2 | 5-chloro-7-azaindole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
| 3 | 6-chloro-7-azaindole | 3-Furylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 98 |
P1 is an XPhos-derived precatalyst.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Challenges in Buchwald-Hartwig amination of halo-5-fluoro-7-azaindoles often involve catalyst inhibition or competing N-arylation at the azaindole nitrogen.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting Buchwald-Hartwig amination reactions.
Quantitative Data Summary: Amination of Unprotected Halo-7-Azaindoles [5]
| Entry | Halo-7-azaindole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |
| 1 | 4-chloro | Morpholine | P1 (0.5) | L1 (0.5) | LiHMDS | 98 |
| 2 | 5-bromo | n-Hexylamine | P5 (1) | L5 (1) | LiHMDS | 85 |
| 3 | 6-chloro | Aniline | P5 (1) | L5 (1) | LiHMDS | 91 |
P1/L1: RuPhos-based system; P5/L5: BrettPhos-based system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloro-5-fluoro-7-azaindole[1]
An oven-dried vial is charged with the chloro-5-fluoro-7-azaindole (1.00 mmol), the corresponding boronic acid (1.50 mmol), and potassium phosphate (K₃PO₄, 2.00 mmol). The vial is evacuated and backfilled with argon. The palladium precatalyst P1 (1.5 mol%) is added, followed by dioxane (4 mL) and water (1 mL). The reaction mixture is stirred at 60 °C for 5-8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halo-5-fluoro-7-azaindole[5]
In a glovebox, an oven-dried vial is charged with the halo-5-fluoro-7-azaindole (0.5 mmol), the palladium precatalyst (1 mol%), and the ligand (1 mol%). The vial is sealed, removed from the glovebox, and the amine (0.6 mmol) is added, followed by a solution of LiHMDS (1.2 mmol, 1 M in THF). The reaction is stirred at room temperature or heated as necessary. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography.
Reaction Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Mechanism for Rh(III)-Catalyzed C-H Activation/Annulation
Caption: A simplified proposed mechanism for Rh(III)-catalyzed C-H activation and annulation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Enhancing Metabolic Stability of 5-Fluoro-7-Azaindole Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven strategies to address challenges related to the metabolic stability of 5-fluoro-7-azaindole based drug candidates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the metabolic stability assessment of 5-fluoro-7-azaindole derivatives.
Issue 1: Rapid in vitro clearance of the 5-fluoro-7-azaindole compound in human liver microsomes (HLM).
-
Potential Cause: The compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and responsible for Phase I metabolism. The 7-azaindole core is susceptible to oxidation.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites. Common metabolic pathways for azaindole-containing compounds include hydroxylation of the aromatic ring, N-dealkylation, and oxidation of aliphatic moieties. For instance, the BRAF inhibitor dabrafenib, which contains a similar core, is primarily metabolized by CYP3A4 and CYP2C8 to form hydroxylated metabolites.[1][2][3][4][5]
-
Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in HLM incubations.
-
Structural Modification:
-
Blocking Metabolic Hotspots: Once the site of metabolism is identified, introduce chemical modifications to block this position. A common strategy is the introduction of a fluorine atom or a small alkyl group at the site of hydroxylation.
-
Deuteration: Replace hydrogen atoms at the metabolic "soft spot" with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect.[6][7][8]
-
Bioisosteric Replacement: Consider replacing the 7-azaindole core or labile peripheral groups with a bioisostere that is less prone to metabolism while retaining the desired pharmacological activity.[9][10][11]
-
-
Issue 2: Discrepancy in metabolic stability between liver microsomes and hepatocytes.
-
Potential Cause: The compound may be a substrate for Phase II metabolic enzymes (e.g., UGTs, SULTs) or subject to transporter-mediated uptake, which are present in hepatocytes but not in microsomes.
-
Troubleshooting Steps:
-
Analyze Hepatocyte Metabolites: Identify metabolites from hepatocyte incubations to look for conjugates (e.g., glucuronides, sulfates).
-
Evaluate Transporter Involvement: Assess whether your compound is a substrate for hepatic uptake transporters (e.g., OATPs).
-
Consider Metabolic Switching: Blocking a Phase I metabolic pathway might lead to an increase in metabolism through an alternative pathway, including Phase II conjugation.
-
Issue 3: High variability in replicate experiments.
-
Potential Cause: Inconsistent experimental conditions, such as pipetting errors, temperature fluctuations, or variable enzyme activity.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent pipetting techniques and use of calibrated equipment. Pre-warm incubation mixtures before initiating the reaction with cofactors.
-
Control Enzyme Quality: Use cryopreserved microsomes or hepatocytes from a reputable supplier and minimize freeze-thaw cycles.
-
Monitor Positive Controls: Include well-characterized compounds with known metabolic profiles as positive controls in every experiment to monitor the consistency of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for 5-fluoro-7-azaindole based drugs?
A1: Based on data from similar heterocyclic compounds, the most common metabolic pathways include:
-
CYP-mediated oxidation: This often occurs on the azaindole ring system or on attached alkyl or aryl groups, leading to hydroxylated metabolites.
-
Amide hydrolysis: If the molecule contains an amide linkage, it can be cleaved by amidases.
-
Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, though it is typically a minor pathway.[12]
Q2: How does fluorination at the 5-position impact metabolic stability?
A2: The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the azaindole ring. This can:
-
Block a potential site of metabolism: If the 5-position is a "soft spot" for oxidation in the non-fluorinated analog, the fluorine atom will block this pathway.[13][14]
-
Alter the reactivity of other positions: By withdrawing electron density, the fluorine atom can deactivate the ring towards oxidative metabolism by CYPs.
Q3: What is "metabolic switching" and how can it affect my results?
A3: Metabolic switching occurs when a primary metabolic pathway is blocked (e.g., by deuteration or chemical modification), leading to an increase in metabolism through a previously minor pathway. This can sometimes result in the formation of new, unexpected, or even toxic metabolites. It is crucial to perform a full metabolite profile of any modified compound to assess for metabolic switching.
Q4: When should I consider deuteration versus other strategies to improve metabolic stability?
A4: Deuteration is a highly conservative modification that is unlikely to alter the pharmacology of the parent molecule. It is most effective when a single metabolic pathway involving C-H bond cleavage is the primary driver of clearance. If multiple metabolic pathways contribute significantly to clearance, or if the rate-limiting step does not involve C-H bond cleavage, deuteration may be less effective.
Data Presentation: Impact of Structural Modifications on Metabolic Stability
The following table summarizes representative data from the literature, illustrating how different strategies can improve the metabolic stability of compounds with indole or azaindole cores.
| Compound ID | Description | Modification Strategy | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | - | 12.35 | - | [13] |
| 32a | 4-Fluoro-indazole analog of UT-155 | Fluorination | 13.29 | - | [13] |
| 32c | CF3-substituted indazole analog of UT-155 | Fluorination (Trifluoromethyl group) | 53.71 | 1.29 (mL/min/mg) | [13] |
| Risperidone | Parent Drug | - | - | - | [15] |
| 9-Fluororisperidone | Fluorinated Analog | Fluorination | 16-fold more stable than Risperidone | - | [15] |
| Celecoxib | Parent Drug | - | - | - | [15] |
| 4'-Fluorocelecoxib | Fluorinated Analog | Fluorination | 4-fold more stable than Celecoxib | - | [15] |
Note: The data presented is for illustrative purposes and is derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 5-fluoro-7-azaindole compound in the presence of liver microsomes.
-
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an appropriate internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the test compound solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
2. Hepatocyte Stability Assay
-
Objective: To assess the metabolic stability of a 5-fluoro-7-azaindole compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound stock solution
-
Positive control compounds
-
Acetonitrile with internal standard
-
Collagen-coated plates, incubator, centrifuge, and LC-MS/MS system
-
-
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh medium containing the test compound (e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator.
-
At specified time points, collect both the cells and the medium and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples (e.g., sonication, centrifugation) to extract the compound.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis: The data analysis is similar to the microsomal stability assay to determine t½ and CLint.
Visualizations
The following diagrams illustrate key concepts and workflows related to the metabolic stability of 5-fluoro-7-azaindole based drugs.
Caption: Generalized metabolic pathway of a 5-fluoro-7-azaindole based drug.
References
- 1. The metabolic drug-drug interaction profile of Dabrafenib: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Biological Potential: A Comparative Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data. These compounds, belonging to the 7-azaindole class of heterocycles, have emerged as a promising scaffold in medicinal chemistry, demonstrating potent and selective inhibition of various biological targets implicated in cancer and viral infections.
The strategic incorporation of a fluorine atom at the 5-position of the pyrrolo[2,3-b]pyridine core can significantly enhance the pharmacological properties of these derivatives, including metabolic stability and binding affinity to target proteins. This guide will delve into the anticancer and antiviral activities of these compounds, presenting comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)
A significant area of investigation for this compound derivatives is their potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.[1]
Comparative Inhibitory Activity against FGFR Kinases
While direct comparative studies on a wide range of this compound derivatives are limited, research on the broader 1H-pyrrolo[2,3-b]pyridine scaffold provides valuable insights into their structure-activity relationship as FGFR inhibitors. One study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, where the 5-position was substituted with a trifluoromethyl group (a related halogenated substituent), demonstrated potent, pan-FGFR inhibitory activity.[1]
| Compound/Derivative | Target Kinase | IC50 (nM) |
| Compound 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Compound 1 | FGFR1 | 1900 |
Table 1: In vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases. Data extracted from a study on 5-trifluoromethyl substituted analogs, highlighting the potential of halogenated derivatives as potent FGFR inhibitors.[1]
Cytotoxicity against Cancer Cell Lines
The potent inhibition of FGFRs by these derivatives translates into significant antiproliferative activity against various cancer cell lines. The same study on 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their cytotoxic effects.
| Compound/Derivative | Cell Line | Cancer Type | % Inhibition at 10 µM |
| Compound 4h | 4T1 | Mouse Breast Cancer | 85.3 ± 2.1 |
| MDA-MB-231 | Human Breast Cancer | 79.6 ± 3.5 | |
| MCF-7 | Human Breast Cancer | 75.2 ± 2.8 |
Table 2: In vitro antiproliferative activity of a 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine derivative against various cancer cell lines. This data suggests the potential for 5-fluoro substituted derivatives to exhibit similar or enhanced cytotoxicity.[1]
FGFR Signaling Pathway
The binding of this compound derivatives to the ATP-binding pocket of the FGFR kinase domain inhibits receptor autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Antiviral Activity: Targeting Influenza Virus PB2 Subunit
Derivatives of this compound have also demonstrated promising antiviral activity, particularly against the influenza virus. These compounds can target the PB2 subunit of the viral RNA-dependent RNA polymerase, an essential enzyme for viral transcription and replication.
Comparative Antiviral Activity
A study focused on 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives identified a potent inhibitor of the influenza A virus.
| Compound/Derivative | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 12b | Influenza A (H1N1) | 1.025 | >100 | >97.6 |
Table 3: In vitro antiviral activity of a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative against influenza A virus. The high selectivity index indicates a favorable safety profile.
Influenza Virus Replication and PB2 Inhibition
The influenza virus replication cycle relies on the viral RNA polymerase complex, consisting of the PA, PB1, and PB2 subunits, to transcribe its RNA genome into messenger RNA (mRNA) that can be translated by the host cell's machinery. The PB2 subunit plays a crucial role in this process by binding to the 5' cap of host pre-mRNAs in a mechanism known as "cap-snatching." This capped leader sequence is then used to prime viral mRNA synthesis. This compound derivatives that inhibit the PB2 subunit block this essential step, thereby halting viral replication.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase reaction buffer
-
ATP
-
Biotinylated substrate peptide
-
This compound derivative (test compound)
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin for TR-FRET)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a microplate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution.
-
After a further incubation period, read the signal (e.g., TR-FRET) on a compatible plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[2][3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for FGFR Phosphorylation
This technique is used to detect and quantify the phosphorylation status of FGFR in response to treatment with an inhibitor.[4][5][6]
Materials:
-
Cancer cell line with known FGFR alterations
-
This compound derivative (test compound)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pFGFR, anti-total FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated FGFR (p-FGFR).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) for normalization.
-
Quantify the band intensities to determine the change in FGFR phosphorylation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-7-Azaindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-fluoro-7-azaindole compounds, a privileged scaffold in modern medicinal chemistry. The objective analysis, supported by experimental data, aims to inform the design and development of novel therapeutics.
Introduction
The 7-azaindole core, a bioisostere of indole, is a key pharmacophore in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties and biological activity of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles. This guide focuses on the SAR of 5-fluoro-7-azaindole derivatives, particularly as kinase and viral polymerase inhibitors.
Data Presentation: Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for 5-fluoro-7-azaindole compounds against various biological targets.
Table 1: SAR of 5-Substituted Azaindole Derivatives as Influenza PB2 Inhibitors
| Compound ID | R (Substitution at position 5) | CPE EC50 (μM) | bDNA EC90 (μM) |
| 27 | Cl | 0.002 | 0.005 |
| 28 | F | 0.004 | 0.012 |
Data sourced from a study on azaindole inhibitors of the influenza PB2 subunit.[1]
Key Findings:
-
Small halogen substitutions at the 5-position of the azaindole ring are well-tolerated.
-
The 5-chloro (Compound 27) and 5-fluoro (Compound 28) analogs exhibit potent antiviral activity against the influenza A virus.[1]
-
While the 5-chloro analog showed slightly higher potency in these assays, the 5-fluoro substitution provides a valuable alternative for lead optimization.
Table 2: SAR of Azaindole-Based Inhibitors of Cdc7 Kinase
| Compound ID | Core Scaffold | R (Substitution) | Cdc7 Ki (nM) |
| 1 | 7-Azaindole | H | 1.5 |
| 47 | 7-Azaindole | 5-Fluoro | 0.07 |
Data extracted from a review on azaindole kinase inhibitors.[2]
Key Findings:
-
The introduction of a fluorine atom at the 5-position of the 7-azaindole core can dramatically increase inhibitory potency against Cdc7 kinase.
-
Compound 47, a 5-fluoro-7-azaindole derivative, demonstrated a significant improvement in potency compared to the unsubstituted analog.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., Cdc7, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compounds (5-fluoro-7-azaindole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and appropriate kinase buffer.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5]
-
Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock (e.g., Influenza A virus)
-
Test compounds
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
-
Compound Treatment and Infection:
-
Add serial dilutions of the test compounds to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include control wells: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity assessment).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
-
Quantification of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows relevant to the evaluation of 5-fluoro-7-azaindole compounds.
Caption: Cdc7 Kinase Signaling Pathway in DNA Replication Initiation.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for a Kinase Inhibition Assay.
Conclusion
The 5-fluoro-7-azaindole scaffold represents a versatile and potent platform for the development of inhibitors targeting a range of biological targets, including kinases and viral polymerases. The SAR data presented herein highlights the significant impact that the 5-fluoro substitution can have on inhibitory activity. The detailed experimental protocols provide a foundation for the consistent and reliable evaluation of new analogs. The provided diagrams offer a visual representation of the underlying biological processes and experimental procedures. This guide serves as a valuable resource for researchers dedicated to the design and optimization of novel 5-fluoro-7-azaindole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [nld.promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pblassaysci.com [pblassaysci.com]
A Comparative Spectroscopic Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and its Parent Compound
For researchers, scientists, and drug development professionals, this guide offers a comparative spectroscopic analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and its structural analog, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This document provides a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows to aid in characterization and development.
The introduction of a fluorine atom to the 7-azaindole scaffold in this compound significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a side-by-side comparison of their key spectral features.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses for both this compound and 1H-pyrrolo[2,3-b]pyridine.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm / Multiplicity / J (Hz) | Assignment |
| This compound | 11.91 (bs, 1H) | H-1 (NH) |
| 8.30 (d, J = 2.2 Hz, 1H) | H-6 | |
| 8.20 (d, J = 2.0 Hz, 1H) | H-4 | |
| 7.63 (t, J = 2.8 Hz, 1H) | H-2 | |
| 6.50 (m, 1H) | H-3 | |
| 1H-pyrrolo[2,3-b]pyridine | Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not explicitly found in search results | |
| 1H-pyrrolo[2,3-b]pyridine | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 | Aromatic Cs |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not explicitly found in search results | |
| 1H-pyrrolo[2,3-b]pyridine | Specific peak list not available, but a spectrum is available for comparison |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | Data not explicitly found in search results | ||
| 1H-pyrrolo[2,3-b]pyridine | 118 | 100 | [M]⁺ |
| 91 | ~60 | [M-HCN]⁺ | |
| 64 | ~30 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks based on chemical shift predictions, coupling patterns, and comparison with related structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands corresponding to functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.
Workflow and Pathway Diagrams
To visualize the process of spectroscopic analysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for the spectroscopic analysis of pyrrolopyridine derivatives.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its parent compound, 1H-pyrrolo[2,3-b]pyridine. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these and related heterocyclic compounds.
The Rise of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery: A Comparative Guide
A new class of therapeutic agents built upon the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is demonstrating significant potential in preclinical and clinical research. These compounds, also known as 5-fluoro-7-azaindole derivatives, are being actively investigated for their utility as potent and selective inhibitors of various protein kinases and other biological targets. This guide provides a comparative analysis of their in vitro and in vivo performance, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this evolving field.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The addition of a fluorine atom at the 5-position can further enhance metabolic stability and target binding affinity. This has led to the exploration of this compound-based drugs as inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), Checkpoint Kinase 1 (Chk1), and the influenza virus PB2 protein.[2][3][4][5][6]
In Vitro Performance: Potency and Selectivity
The in vitro efficacy of this compound derivatives has been demonstrated across various assays, showcasing their potential as highly potent inhibitors. Key data from published studies are summarized below, comparing different derivatives against their respective targets and, where available, against established alternative drugs.
Kinase Inhibition
A significant area of investigation for this class of compounds is the inhibition of protein kinases involved in cancer and immune responses.
| Compound ID | Target Kinase(s) | IC50 (nM) | Alternative Drug | Target Kinase(s) | IC50 (nM) |
| Compound 4h [3][5] | FGFR1 | 7 | Dovitinib | FGFR1 | 8 |
| FGFR2 | 9 | FGFR2 | 11 | ||
| FGFR3 | 25 | FGFR3 | 2 | ||
| FGFR4 | 712 | VEGFR2 | 13 | ||
| Compound 31 [6] | JAK3 | Potent (exact value not specified) | Tofacitinib | JAK3 | 1 |
| hERG | Weak (exact value not specified) | JAK1 | 20 | ||
| JAK2 | 112 | ||||
| Compound 46 [2] | Chk1 | 27 | AZD7762 | Chk1 | 5 |
Cellular Activity
The potent enzymatic inhibition translates to significant activity in cellular models, where these compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.
| Compound ID | Cell Line | Assay Type | IC50 / EC50 (µM) | Alternative Drug | Cell Line | Assay Type | IC50 / EC50 (µM) |
| Compound 4h [3][5] | 4T1 (Breast Cancer) | Proliferation | Potent (exact value not specified) | Doxorubicin | 4T1 (Breast Cancer) | Proliferation | ~0.1 |
| Compound 12b [4] | MDCK | Antiviral (Influenza) | 1.025 | Oseltamivir | MDCK | Antiviral (Influenza) | ~0.02 |
In Vivo Efficacy and Pharmacokinetics
While extensive in vivo data for many this compound derivatives is still emerging, initial studies have shown promising results.
| Compound ID | Animal Model | Study Type | Key Findings |
| Compound 31 [6] | Rat | Heterotopic Cardiac Transplant | Prolonged graft survival |
| Rat, Dog, Monkey | Pharmacokinetics | Good metabolic stability and oral bioavailability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the evaluation of these compounds.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the potency of a compound against a specific kinase.
-
Reaction Setup: The target kinase, a biotinylated substrate peptide, and the test compound (at varying concentrations) are combined in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Signal Reading: After a further incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase by the test compound. The IC50 value is then calculated from the dose-response curve.[1]
Cell Proliferation Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to measure cell density and assess the anti-proliferative effects of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fixation: After treatment, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader to determine the cell density. The GI50 (concentration for 50% growth inhibition) is calculated.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
This flow cytometry-based assay is used to determine if a compound induces apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound at a concentration known to inhibit proliferation (e.g., the GI50 concentration) for 24-48 hours.
-
Staining: Both adherent and floating cells are collected and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound-based drugs follow a structured workflow, from initial screening to in vivo testing. The signaling pathways they target are often central to disease progression.
Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.
Caption: A simplified diagram of the FGFR signaling pathway and its inhibition.
Conclusion
The this compound scaffold represents a promising foundation for the development of novel therapeutics, particularly in the realm of kinase inhibition. The data gathered to date indicates the potential for high potency and favorable drug-like properties. Further in vivo studies and clinical trials will be crucial in determining the ultimate therapeutic value of this exciting class of compounds. The experimental protocols and comparative data presented here serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity Profile of 5-Fluoro-7-Azaindole Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of inhibitor candidates is paramount for advancing potent and safe therapeutics. The 5-fluoro-7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the ATP hinge-binding motif. This guide provides a comparative analysis of the kinase selectivity of inhibitors derived from this scaffold, supported by experimental data and detailed protocols.
The 7-azaindole core, a bioisostere of indole, offers a unique hydrogen bonding pattern that facilitates potent interactions within the ATP-binding site of numerous kinases.[1][2] The addition of a fluorine atom at the 5-position can further enhance binding affinity and modulate physicochemical properties such as metabolic stability.[3] Consequently, this scaffold has been utilized to develop inhibitors targeting a range of kinases implicated in oncology and other diseases, including BRAF, Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and Cell Division Cycle 7 (Cdc7) kinase.[3][4]
This guide will use Vemurafenib, a potent BRAF inhibitor containing a 7-azaindole core, as a primary example for which extensive kinome-wide selectivity data is publicly available. While Vemurafenib has a more complex substitution pattern than a simple 5-fluoro-7-azaindole, its data provides a valuable benchmark for understanding the broader selectivity landscape of this class of compounds. We will also present data on other 7-azaindole-based inhibitors to offer points of comparison.
Comparative Kinase Selectivity Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target over other kinases minimizes off-target effects and potential toxicity. The following tables summarize the kinase selectivity profiles of representative 7-azaindole-based inhibitors.
Table 1: Kinome-Wide Selectivity of Vemurafenib (PLX4032)
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. The following data, derived from the HMS LINCS Project KINOMEscan™, illustrates its selectivity across a broad panel of kinases. The results are presented as the percentage of control, where a lower percentage indicates stronger binding.
| Kinase Target | Percentage of Control (%) at 1 µM | Primary Target/Off-Target |
| BRAF (V600E) | < 1 | Primary Target |
| BRAF | < 1 | Primary Target |
| CRAF | < 5 | Primary Target |
| ARAF | < 10 | Off-Target |
| MAP2K5 | < 10 | Off-Target |
| ZAK (MLTK) | < 10 | Off-Target |
| ACK1 | 19 | Off-Target |
| SRMS | 18 | Off-Target |
| FGR | 63 | Off-Target |
| KHS1 | 51 | Off-Target |
| ALK5 | >100 | Negligible Interaction |
| ... (selected examples) | ... | ... |
Data is illustrative and sourced from publicly available datasets such as the HMS LINCS Project.[5] For a complete dataset, researchers should refer to the source.
Table 2: Selectivity of Other 7-Azaindole-Based Inhibitors
Direct comparative kinome-wide data for multiple 5-fluoro-7-azaindole inhibitors is scarce in the public domain. The following table presents a summary of inhibitory activities (IC50 values) for various 7-azaindole derivatives against selected kinases, as reported in different studies. It is important to note that these values were likely generated using different assay platforms and conditions, making direct comparisons challenging.
| Compound Class/Example | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50 nM) | Reference |
| 7-Azaindole-based ALK Inhibitors | ALK | 1-10 | Aurora A (>1000) | [4] |
| 5-Fluoro-7-azaindole derivative | Cdc7 | 31 | CDK1 (240), CDK2 (1600), CDK9 (31) | [3] |
| 7-Azaindole-coumaranone hybrids | Haspin, GSK-3β | 150 (Haspin) | LmCK1 | Not specified |
| 7-Azaindole isoindolinone-based | PI3Kγ | 7 | PI3Kα (>300x), PI3Kδ (>300x) | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess kinase selectivity, the following diagrams illustrate key signaling pathways and a general experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Accurate and reproducible experimental methods are the foundation of reliable kinase selectivity profiling. Below are detailed protocols for common biochemical kinase assays.
KINOMEscan™ Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a test compound against a broad panel of kinases.
Methodology:
-
Kinase and Ligand Preparation: A proprietary, immobilized ligand is prepared on a solid support. A large panel of kinases are individually tagged with a unique DNA identifier.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.
Objective: To determine the IC50 value of a test compound by measuring its displacement of a fluorescent tracer from the kinase active site.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A. The solution contains the kinase of interest and a europium-labeled anti-tag antibody.
-
Prepare a 2X tracer solution in 1X Kinase Buffer A. The tracer is an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure (10 µL Kinase Reaction):
-
In a 384-well plate, add 2.5 µL of the 4X test compound dilution.
-
Add 5 µL of the 2X kinase/antibody mixture.
-
Initiate the binding reaction by adding 2.5 µL of the 2X tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound by measuring its effect on the enzymatic activity of a kinase.
Methodology:
-
Kinase Reaction (5 µL volume):
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The 5-fluoro-7-azaindole scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the extensive data available for Vemurafenib, 7-azaindole-based compounds can achieve high affinity for their primary targets. However, off-target interactions are common and must be carefully characterized to ensure a favorable safety profile. The lack of publicly available, comprehensive, and comparative kinome-wide data for a broad range of 5-fluoro-7-azaindole inhibitors highlights the need for such studies to be conducted under standardized conditions. The experimental protocols detailed in this guide provide a framework for generating such data, enabling a more thorough and objective assessment of the kinase selectivity profiles of these promising inhibitor candidates. This will ultimately facilitate the development of the next generation of targeted therapies.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a critical pharmacophore and a versatile building block in medicinal chemistry. Its structural motif is present in a variety of kinase inhibitors, making its efficient synthesis a topic of significant interest for drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering insights into their respective methodologies, yields, and applications.
The pyrrolo[2,3-b]pyridine scaffold is found in numerous biologically active molecules and approved drugs, where it often serves as a bioisostere for indole, purine, or other bicyclic systems.[1][2] The strategic introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.[3] Consequently, this compound is a key intermediate in the synthesis of inhibitors for various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5]
Comparative Analysis of Synthetic Strategies
Several synthetic strategies have been developed for the construction of the this compound core. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of the most common approaches with available quantitative data.
| Synthetic Route | Starting Materials | Key Steps | Reported Yield | Purity | Key Advantages | Disadvantages |
| Intramolecular Cyclization | 3-Ethynyl-5-fluoropyridin-2-amine | Cyclization using a reducing agent (e.g., sodium cyanoborohydride) | Good | High | Direct and efficient for the final ring-closing step. | The synthesis of the starting ethynylpyridine can be multi-step. |
| Palladium-Catalyzed Cross-Coupling/Annulation | 2-Amino-3-iodopyridine derivatives and alkynes | Sonogashira coupling followed by base-induced annulation | Good to High | High | High functional group tolerance and modularity.[2] | Requires transition metal catalysts which may need to be removed from the final product. |
| Domino Reaction | 2-Fluoro-3-methylpyridine and arylaldehydes | One-pot reaction mediated by an alkali-amide base | Moderate | Good | One-pot procedure, streamlining the synthesis.[6][7] | May produce a mixture of azaindole and azaindoline, depending on the base.[6] |
| Classical Methods (e.g., Fischer Indole Synthesis) | Substituted pyridylhydrazines and carbonyl compounds | Condensation and acid-catalyzed cyclization | Variable | Fair | Well-established and can be cost-effective for certain substrates.[3][8] | Often requires harsh acidic conditions and can have limited substrate scope for pyridines.[9] |
| From 2,3-Pyridine Dicarboxylic Acid | 2,3-Pyridine dicarboxylic acid | Esterification, reduction, chlorination, and cyclization | Moderate | Good | Utilizes a readily available starting material. | A multi-step process that may have a lower overall yield. |
Experimental Protocols
Intramolecular Cyclization of 3-Ethynyl-5-fluoropyridin-2-amine
This method provides a direct route to the target compound from a pre-functionalized pyridine precursor.
Experimental Procedure: 3-Ethynyl-5-fluoropyridin-2-amine is dissolved in anhydrous methanol, and a catalytic amount of glacial acetic acid is added. To this solution, sodium cyanoborohydride (1.1 equivalents) is added under a nitrogen atmosphere. The reaction mixture is then heated to 60°C and stirred. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane, washed twice with water, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to yield this compound.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This versatile method allows for the construction of the pyrrole ring through a palladium-catalyzed cross-coupling reaction followed by a cyclization step.
Experimental Procedure: To a solution of a 2-amino-3-halopyridine (e.g., 2-amino-5-fluoro-3-iodopyridine) and a terminal alkyne in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine, is also added. The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed. The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a base-induced cyclization. This can be achieved by heating with a base such as potassium tert-butoxide in a solvent like toluene to afford the desired 2-substituted 7-azaindole. For the synthesis of the unsubstituted core, a protected alkyne like trimethylsilylacetylene can be used, followed by deprotection and cyclization.[2]
Domino Reaction of 2-Fluoro-3-methylpyridine
This one-pot synthesis offers an efficient pathway to substituted 7-azaindoles, with the potential for the synthesis of the 5-fluoro analogue.
Experimental Procedure: In a one-pot reaction, 2-fluoro-3-methylpyridine and an appropriate arylaldehyde are reacted in the presence of an alkali-amide base such as potassium bis(trimethylsilyl)amide (KHMDS). The choice of the counterion of the amide base can influence the chemoselectivity, with potassium bases favoring the formation of 7-azaindoles and lithium bases favoring 7-azaindolines. The reaction is typically carried out in an ethereal solvent at elevated temperatures.[6][7]
Visualization of a General Synthetic Workflow and Relevant Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general workflow for the synthesis of kinase inhibitors using this compound and the signaling pathways in which these inhibitors are active.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
This compound is a key component in the development of inhibitors for the JAK-STAT and FGFR signaling pathways, which are often dysregulated in cancer and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound-based inhibitors.[10][11]
Caption: The FGFR signaling pathway and the point of inhibition by this compound-based inhibitors.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[1] This guide provides a detailed biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, comparing their performance with established alternatives and providing supporting experimental data.
Performance Comparison of FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core for the development of novel FGFR inhibitors.[1] A notable series of these derivatives has demonstrated potent inhibitory activity against multiple FGFR isoforms. For a clear comparison, the following tables summarize the in vitro potency of these compounds against FGFR1, FGFR2, FGFR3, and FGFR4, alongside clinically approved FGFR inhibitors for context.
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4a | 21 | 35 | 110 | >5000 | [1] |
| 4b | 15 | 28 | 85 | 3450 | [1] |
| 4c | 11 | 19 | 65 | 2100 | [1] |
| 4d | 9 | 15 | 48 | 1500 | [1] |
| 4e | 8 | 12 | 35 | 980 | [1] |
| 4f | 7 | 10 | 28 | 850 | [1] |
| 4g | 7 | 9 | 26 | 780 | [1] |
| 4h | 7 | 9 | 25 | 712 | [1][2] |
Table 2: In Vitro Inhibitory Activity of Clinically Approved FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [3][4] |
| Pemigatinib | 0.4 | 0.5 | 1.1 | 30 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluation, the following diagrams illustrate the FGFR signaling cascade and a general workflow for screening potential inhibitors.
Caption: FGFR Signaling Pathway and Downstream Cellular Responses.
Caption: General Experimental Workflow for Evaluating FGFR Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
FGFR Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the FGFR kinase activity (IC50).
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the FGFR kinase.
-
Procedure:
-
The FGFR kinase, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.
-
The 1H-pyrrolo[2,3-b]pyridine derivative is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the anti-proliferative effect of the inhibitors is due to the induction of programmed cell death (apoptosis).
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Cells are treated with the 1H-pyrrolo[2,3-b]pyridine derivative at its GI50 concentration for a set time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Migration and Invasion Assay (Transwell Assay)
These assays evaluate the ability of the inhibitors to block the migration and invasion of cancer cells, which are key processes in metastasis.
-
Principle: The Transwell assay uses a chamber with a porous membrane separating an upper and lower compartment. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate or invade through the membrane is quantified.
-
Procedure:
-
Transwell inserts are placed in a 24-well plate. For invasion assays, the inserts are pre-coated with Matrigel.
-
Cancer cells, pre-treated with the 1H-pyrrolo[2,3-b]pyridine derivative, are seeded into the upper chamber in serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
The plate is incubated to allow for cell migration or invasion.
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are counted under a microscope. The percentage of inhibition is calculated relative to the untreated control.
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparative Docking Studies of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives with Key Protein Targets
This guide provides a comparative analysis of molecular docking studies performed on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives with various protein targets implicated in disease. The following sections summarize the binding affinities, detail the experimental methodologies, and visualize the associated signaling pathways and workflows.
Quantitative Data Summary
The following table summarizes the quantitative data from docking and biological studies of this compound and related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives against their respective protein targets.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Binding Affinity (KD) | IC50/EC50 | Key Interacting Residues | Reference |
| Compound 12b | PB2 subunit of Influenza RdRP | Not Specified | 0.11 μM (SPR), 0.19 μM (ITC) | EC50: 1.025 μM | Not Specified | [1] |
| 7-AID | DDX3 | -7.99 | Not Specified | IC50: 16.96 µM (HeLa), 14.12 µM (MCF-7), 12.69 µM (MDA MB-231) | Tyr200, Arg202 | [2] |
| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 Interface | Not Specified | Not Specified | EC50 < G7a (9.08 μM) | hACE2: ASP30, ASN33; S1-RBD: LYS417, TYR453 | [3] |
| Compound 7c | c-Met Kinase | Not Specified | Not Specified | IC50: 0.506 μM (c-Met), 0.82-1.00 µM (Cancer Cell Lines) | Not Specified | [4] |
| Compound 4h | FGFR1, 2, 3, 4 | Not Specified | Not Specified | IC50: 7, 9, 25, 712 nM | D641 | [5][6] |
| Designed 7-azaindole derivatives | 1K3A and 4HY3 | -26.64 to -18.75 (1K3A), -26.22 to -20.63 (4HY3) | Not Specified | Not Specified | Not Specified | [7] |
| Compounds Y4, Y5 | TNIK | Not Specified | Not Specified | pIC50 range: 7.37 to 9.92 (for 31 compounds) | Not Specified |
Experimental Protocols
Molecular Docking of 7-azaindole derivative (7-AID) with DDX3[2]
-
Protein Preparation : The three-dimensional crystal structure of the DEAD-box helicase DDX3 (PDB ID: 2I4I) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Ligand Preparation : The structure of the 7-azaindole derivative {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID) was sketched using a chemical drawing tool and optimized using the MMFF94 force field. Gasteiger charges were computed for the ligand.
-
Docking Simulation : Molecular docking was performed to analyze the binding efficacy of the 7-AID compound with DDX3. The specific docking software used was not mentioned in the abstract. The docking analysis focused on interactions within the adenosine-binding pocket of DDX3. The results were evaluated based on the docking score and the interactions with key amino acid residues.
Docking of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives with PB2[1]
-
Objective : To predict the binding mode of the most potent compound, 12b, with the PB2 subunit of the influenza RNA-dependent RNA polymerase.
-
Methodology : The study utilized molecular docking to investigate the interaction between compound 12b and the PB2 protein. Specific details of the protein and ligand preparation, as well as the docking software and parameters, were not provided in the abstract but were used to predict the binding mode.
In Silico Studies of 7-azaindole Derivatives with 1K3A and 4HY3[7]
-
Software : Accelrys Discovery Studio 3.5 was used for drug-likeness prediction, ADME studies, virtual toxicity studies, and molecular docking.
-
Ligand Design : Twenty-one 7-azaindole derivatives were designed. These compounds were evaluated for Lipinski's rule of five to assess their drug-likeness.
-
Docking Protocol : The designed ligands were docked against the 1K3A and 4HY3 receptors using the CDOCKER protocol in Discovery Studio. The CDOCKER interaction energy was used to evaluate the binding affinity of the compounds.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows relevant to the docking studies of this compound derivatives.
Caption: FGFR signaling pathway and the inhibitory action of Compound 4h.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of SARS-CoV-2 entry by targeting the S1-RBD-hACE2 interaction.
References
- 1. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. alliedacademies.org [alliedacademies.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 866319-00-8), a heterocyclic compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is known to cause serious eye damage.[1][2] The toxicological properties of this compound have not been fully investigated, and it may be irritating to the mucous membranes and upper respiratory tract.[3] Therefore, stringent safety measures must be in place during its handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Quantitative Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound.
| Identifier | Code | Description |
| Hazard Class (GHS) | Acute Tox. 4 | Acute Toxicity (Oral), Category 4 |
| Eye Dam. 1 | Serious Eye Damage/Eye Irritation, Category 1 | |
| Hazard Statement (H-code) | H302 | Harmful if swallowed. |
| H318 | Causes serious eye damage.[1][2] | |
| Precautionary Statement (P-code) | P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P501 | Dispose of contents/container to a licensed hazardous waste disposal facility.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[3][5] This generally involves collection and transfer to a licensed chemical waste disposal company.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, weighing paper), and solutions, must be classified as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound and contaminated disposable lab supplies in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a central hazardous waste storage facility, away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[4] Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Accidental Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory or institutional safety officer.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Essential Safety & Operational Guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This guide provides critical safety and logistical information for handling this compound, a compound used in pharmaceutical and chemical research.[1] The following procedures are based on available safety data and best practices for handling heterocyclic compounds. A thorough risk assessment should be conducted prior to commencing any work.
I. Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: this compound is classified as harmful if swallowed and causes serious eye damage.[2] Related compounds may also cause skin and respiratory irritation.[3][4] It is a solid at room temperature.[2]
Personal Protective Equipment (PPE) Protocol: A stringent PPE protocol is mandatory to prevent exposure.
| PPE Category | Requirement | Rationale & Best Practices |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against serious eye damage from splashes or dust.[2] |
| Hand Protection | Double-gloving is recommended. Use a pair of nitrile gloves as the inner layer, with a second pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) as the outer layer. | Minimizes skin contact. Gloves should be inspected before use and disposed of immediately after contamination.[5][6][7] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized. | Protects skin from contamination.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required. | Prevents respiratory irritation from dust or aerosols.[3][4] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects feet from spills.[5] |
II. Operational Plan: Step-by-Step Handling and Storage
A. Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed in a properly functioning chemical fume hood.[5]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to minimize dust inhalation.
-
Use spatulas and other tools carefully to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]
-
C. Storage:
-
Store in a tightly closed, original container in a cool, well-ventilated area.[10]
-
Keep away from strong acids, strong bases, and oxidizing agents.[10]
-
Store away from sources of ignition and direct sunlight.[10]
III. Disposal Plan
A. Waste Categorization:
-
Solid Waste: Any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads), and empty containers will be considered hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound will be considered hazardous liquid chemical waste.
B. Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound. A thorough rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Visualizations
Caption: Workflow for Handling this compound.
Caption: Emergency Response for Accidental Exposure.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. capotchem.com [capotchem.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
